molecular formula C13H20ClNO3 B12425283 Salbutamon-d9 Hydrochloride

Salbutamon-d9 Hydrochloride

Numéro de catalogue: B12425283
Poids moléculaire: 282.81 g/mol
Clé InChI: OFWSQQUAGFEQOV-KYRNGWDOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Salbutamon-d9 Hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO3 and its molecular weight is 282.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C13H20ClNO3

Poids moléculaire

282.81 g/mol

Nom IUPAC

2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H/i1D3,2D3,3D3;

Clé InChI

OFWSQQUAGFEQOV-KYRNGWDOSA-N

SMILES isomérique

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=C(C=C1)O)CO.Cl

SMILES canonique

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl

Origine du produit

United States

Foundational & Exploratory

Synthesis of Salbutamol-d9 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Salbutamol-d9 Hydrochloride, an isotopically labeled version of the well-known β2-adrenergic receptor agonist, Salbutamol. The introduction of nine deuterium (B1214612) atoms into the tert-butyl group of Salbutamol creates a stable, heavier variant of the molecule, making it an invaluable internal standard for pharmacokinetic and metabolic studies, as well as for quantitative analysis by mass spectrometry. This document outlines the synthetic pathways, detailed experimental protocols, and relevant data.

Overview of the Synthetic Strategy

The synthesis of Salbutamol-d9 Hydrochloride hinges on the preparation of the key deuterated intermediate, tert-butylamine-d9, which is then incorporated into the Salbutamol scaffold. The overall synthetic approach can be broken down into two main stages:

  • Stage 1: Synthesis of tert-Butylamine-d9: This involves the construction of the fully deuterated tert-butyl group and its subsequent conversion to the amine.

  • Stage 2: Synthesis of Salbutamol-d9 and Conversion to the Hydrochloride Salt: This stage utilizes a known route for Salbutamol synthesis, with the crucial modification of using the deuterated tert-butylamine. The final step involves the formation of the hydrochloride salt to enhance stability and solubility.

A general workflow for the synthesis is depicted below.

G cluster_stage1 Stage 1: Synthesis of tert-Butylamine-d9 cluster_stage2 Stage 2: Synthesis of Salbutamol-d9 HCl Methanol-d4 Methanol-d4 Methyl-d3_iodide Methyl-d3_iodide Methanol-d4->Methyl-d3_iodide I2, Red P tert-Butanol-d9 tert-Butanol-d9 Methyl-d3_iodide->tert-Butanol-d9 Acetone-d6, Mg tert-Butylamine-d9 tert-Butylamine-d9 tert-Butanol-d9->tert-Butylamine-d9 1. H2SO4, Urea (B33335) 2. NaOH Salbutamol-d9_protected Salbutamol-d9_protected tert-Butylamine-d9->Salbutamol-d9_protected Start_Material 4-(benzyloxy)-3-(hydroxymethyl)acetophenone Intermediate_1 Intermediate_1 Start_Material->Intermediate_1 Protection Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Bromination Intermediate_2->Salbutamol-d9_protected tert-Butylamine-d9 Salbutamol-d9 Salbutamol-d9 Salbutamol-d9_protected->Salbutamol-d9 Deprotection Salbutamol-d9_HCl Salbutamol-d9_HCl Salbutamol-d9->Salbutamol-d9_HCl HCl

General Synthetic Workflow

Experimental Protocols

Stage 1: Synthesis of tert-Butylamine-d9

This stage focuses on the preparation of the key deuterated starting material.

2.1.1. Synthesis of Methyl-d3 Iodide

  • Reaction: Methanol-d4 is converted to Methyl-d3 iodide using iodine and red phosphorus.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add red phosphorus (1.2 molar equivalents) and iodine (1.1 molar equivalents).

    • Slowly add Methanol-d4 (1.0 molar equivalent) dropwise to the mixture.

    • After the addition is complete, gently heat the mixture to initiate the reaction.

    • Distill the resulting Methyl-d3 iodide directly from the reaction mixture.

2.1.2. Synthesis of tert-Butanol-d9

  • Reaction: A Grignard reaction between Methyl-d3 iodide and Acetone-d6.

  • Procedure:

    • Prepare a Grignard reagent by reacting Methyl-d3 iodide (3.0 molar equivalents) with magnesium turnings (3.0 molar equivalents) in anhydrous diethyl ether.

    • Cool the Grignard solution in an ice bath and slowly add Acetone-d6 (1.0 molar equivalent) dissolved in anhydrous diethyl ether.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the ethereal layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude tert-Butanol-d9. Purify by distillation.

2.1.3. Synthesis of tert-Butylamine-d9

  • Reaction: Ritter reaction of tert-Butanol-d9 with urea followed by hydrolysis.

  • Procedure:

    • To a flask containing concentrated sulfuric acid (2.0 molar equivalents), slowly add urea (1.0 molar equivalent) while maintaining the temperature below 25°C.

    • To this mixture, add tert-Butanol-d9 (1.0 molar equivalent) dropwise, keeping the temperature below 25°C.

    • Allow the reaction to stir at room temperature overnight.

    • Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide (B78521) solution.

    • The intermediate, tert-butylurea-d9, precipitates and is collected by filtration.

    • Hydrolyze the tert-butylurea-d9 by refluxing with an aqueous solution of sodium hydroxide.

    • Distill the resulting tert-Butylamine-d9 from the reaction mixture.

Stage 2: Synthesis of Salbutamol-d9 Hydrochloride

This stage involves the coupling of tert-butylamine-d9 with a suitable Salbutamol precursor. A common route starts from 4-(benzyloxy)-3-(hydroxymethyl)acetophenone.

2.2.1. Synthesis of 2-bromo-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethan-1-one

  • Procedure:

    • Dissolve 4-(benzyloxy)-3-(hydroxymethyl)acetophenone (1.0 molar equivalent) in a suitable solvent such as chloroform (B151607) or acetic acid.

    • Add bromine (1.0 molar equivalent) dropwise while protecting the reaction from light.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure. The crude product is often used in the next step without further purification.

2.2.2. Synthesis of 1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)-2-((tert-butyl-d9)amino)ethan-1-one

  • Procedure:

    • Dissolve the crude 2-bromo-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethan-1-one (1.0 molar equivalent) in a suitable solvent like acetonitrile (B52724) or THF.

    • Add tert-Butylamine-d9 (2.5 molar equivalents) and a non-nucleophilic base such as triethylamine (B128534) (1.2 molar equivalents).

    • Stir the mixture at room temperature for 12-24 hours.

    • Filter the reaction mixture to remove the triethylamine hydrobromide salt.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

2.2.3. Synthesis of Salbutamol-d9

  • Reaction: Reduction of the ketone and deprotection of the benzyl (B1604629) group.

  • Procedure:

    • Dissolve the product from the previous step (1.0 molar equivalent) in a suitable solvent like methanol (B129727) or ethanol.

    • Add a reducing agent such as sodium borohydride (B1222165) (1.5 molar equivalents) portion-wise at 0°C.

    • Stir the reaction at room temperature for 2-4 hours.

    • For debenzylation, subject the resulting intermediate to catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

    • After the reaction is complete, filter the catalyst and concentrate the solvent to obtain crude Salbutamol-d9.

2.2.4. Formation of Salbutamol-d9 Hydrochloride

  • Procedure:

    • Dissolve the crude Salbutamol-d9 in a minimal amount of a suitable solvent like isopropanol (B130326) or ethanol.

    • Slowly add a solution of hydrochloric acid in the same solvent until the pH is acidic.

    • The Salbutamol-d9 Hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Salbutamol-d9 Hydrochloride. Please note that yields are representative and may vary based on experimental conditions and scale.

StepStarting MaterialReagents and ConditionsProductTypical Yield (%)
Stage 1: tert-Butylamine-d9 Synthesis
1.1Methanol-d4I2, Red PMethyl-d3 iodide>90
1.2Methyl-d3 iodide, Acetone-d6Mg, diethyl ethertert-Butanol-d975-85
1.3tert-Butanol-d9H2SO4, Urea; then NaOHtert-Butylamine-d960-70
Stage 2: Salbutamol-d9 Hydrochloride Synthesis
2.14-(benzyloxy)-3-(hydroxymethyl)acetophenoneBr2, CHCl32-bromo-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethan-1-one~95 (crude)
2.22-bromo-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethan-1-onetert-Butylamine-d9, Et3N, MeCN1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)-2-((tert-butyl-d9)amino)ethan-1-one65-75
2.31-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)-2-((tert-butyl-d9)amino)ethan-1-oneNaBH4, MeOH; then H2, Pd/CSalbutamol-d980-90
2.4Salbutamol-d9HCl in isopropanolSalbutamol-d9 Hydrochloride>95

Physicochemical Properties of Salbutamol-d9 Hydrochloride

PropertyValue
Molecular FormulaC₁₃H₁₂D₉NO₃·HCl
Molecular Weight284.82 g/mol
Isotopic Purity≥98%
Chemical Purity≥98%
AppearanceWhite to off-white solid
SolubilitySoluble in water and methanol

Mandatory Visualizations

The following diagrams illustrate the key synthetic transformations.

G node1 Methanol-d4 node2 Methyl-d3 iodide node1->node2 I2, Red P node4 tert-Butanol-d9 node2->node4 1. Mg, Et2O 2. Acetone-d6 node3 Acetone-d6 node3->node4 node5 tert-Butylamine-d9 node4->node5 1. H2SO4, Urea 2. NaOH

Synthesis of tert-Butylamine-d9

G node1 4-(benzyloxy)-3-(hydroxymethyl) acetophenone node2 2-bromo-1-(4-(benzyloxy)-3- (hydroxymethyl)phenyl)ethan-1-one node1->node2 Br2 node4 1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl) -2-((tert-butyl-d9)amino)ethan-1-one node2->node4 node3 tert-Butylamine-d9 node3->node4 node5 Salbutamol-d9 node4->node5 1. NaBH4 2. H2, Pd/C node6 Salbutamol-d9 Hydrochloride node5->node6 HCl

Synthesis of Salbutamol-d9 Hydrochloride

Conclusion

The synthesis of Salbutamol-d9 Hydrochloride is a multi-step process that can be achieved with good overall yields. The key to the synthesis is the successful preparation of the deuterated intermediate, tert-butylamine-d9. The subsequent coupling and transformation reactions follow established procedures for the synthesis of Salbutamol. The availability of this isotopically labeled standard is crucial for the accurate quantification of Salbutamol in biological matrices, supporting drug development and clinical research. This guide provides a solid foundation for researchers and scientists working on the synthesis and application of deuterated pharmaceutical standards.

A Technical Guide to the Physicochemical Properties of Deuterated Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol (B1663637) (also known as albuterol) is a short-acting β2-adrenergic receptor agonist widely used in the management of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic action is mediated by the relaxation of airway smooth muscle.[3][4] The molecule is metabolized in the body, primarily by sulfotransferase enzymes like SULT1A3.[5]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a strategy employed in drug development to alter a molecule's pharmacokinetic profile. This is achieved through the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic processes that involve C-H bond cleavage. This can lead to a longer drug half-life, more consistent therapeutic exposure, and potentially a reduced side-effect profile. While the primary impact of deuteration is on pharmacokinetics, a comprehensive physicochemical characterization is essential to ensure that other critical properties of the drug substance are not adversely affected.

This technical guide provides an overview of the core physicochemical properties of salbutamol, outlines the standard experimental protocols for their measurement, and discusses the anticipated effects of deuteration. It also details the well-established signaling pathway of salbutamol. While specific quantitative data for deuterated salbutamol is not extensively available in public literature, this document serves as a comprehensive resource for the characterization and understanding of such molecules.

Physicochemical Properties of Salbutamol

A baseline understanding of the physicochemical properties of non-deuterated salbutamol is crucial for comparative analysis. These properties govern the drug's solubility, absorption, distribution, and formulation characteristics.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₁NO₃[6][7]
Molecular Weight 239.31 g/mol [7]
Melting Point 157-158 °C (with decomposition)[7]
pKa Phenolic group: ~9.3Amine group: ~10.3[8][9]
logP (Octanol/Water) 0.3 - 0.44[2][9]
Water Solubility Sparingly soluble in water (~2.15 g/L)[6][7][9]
Appearance White or almost white crystalline powder[7]

Anticipated Effects of Deuteration on Physicochemical Properties

The substitution of protium (B1232500) (¹H) with deuterium (²H) results in a stronger covalent bond (e.g., C-D vs. C-H). While this has a significant impact on the kinetics of metabolic reactions (the KIE), its effect on equilibrium-dependent physicochemical properties is generally subtle.

  • pKa: The acid dissociation constant is dependent on bond polarity and solvent interactions. The electronic effects of deuterium are very similar to protium, so significant shifts in pKa are not expected. However, minor changes can occur and must be experimentally verified.

  • logP: The partition coefficient is a measure of lipophilicity. As deuteration does not substantially alter the overall polarity or hydrogen bonding capacity of the molecule, large changes in logP are unlikely.

  • Solubility: Solubility is influenced by factors like crystal lattice energy and solvation. While deuteration can sometimes lead to different crystal packing (polymorphism), dramatic changes in aqueous solubility are not typically anticipated but should be confirmed.

  • Melting Point: Changes in crystal packing due to deuteration could potentially lead to different melting points.

The primary rationale for developing deuterated salbutamol is to improve its metabolic stability, thereby enhancing its pharmacokinetic profile.[]

Experimental Protocols for Physicochemical Characterization

Detailed and accurate measurement of physicochemical properties is a cornerstone of drug development. The following are standard methodologies for characterizing a new chemical entity like deuterated salbutamol.

Determination of pKa (Acid Dissociation Constant)

The pKa values of the ionizable phenolic and amine groups in salbutamol are critical for predicting its charge state at physiological pH, which influences solubility and membrane permeability.[11]

  • Methodology: Potentiometric (pH-metric) Titration

    • Principle: A solution of the compound is titrated with a strong acid or base. The pKa is determined by monitoring the pH as a function of the volume of titrant added. The pKa corresponds to the pH at which the compound is 50% ionized.[12]

    • Sample Preparation: A precise amount of deuterated salbutamol (e.g., 2-5 mg) is dissolved in a suitable solvent system, often water or a water-cosolvent mixture (like methanol) to ensure solubility.[11]

    • Instrumentation: An automated titrator, such as the SiriusT3, is commonly used.[11][13] The system consists of a high-precision burette, a pH electrode, and a temperature-controlled titration vessel.

    • Procedure: The sample solution is titrated with standardized HCl and KOH. The instrument records the pH after each addition of titrant, generating a titration curve.

    • Data Analysis: Sophisticated software analyzes the titration curve to calculate the pKa values by refining the data against a theoretical model of the ionization process.

Determination of logP (Partition Coefficient)

LogP is a measure of a drug's lipophilicity and is essential for predicting its absorption and ability to cross biological membranes.[14]

  • Methodology: Shake-Flask Method or Potentiometric Titration

    • Principle (Potentiometric Method): This method leverages the fact that the apparent pKa of a molecule shifts when an immiscible organic solvent (typically octanol) is present. The magnitude of this shift is used to calculate the partition coefficient of both the neutral and ionized species.[12]

    • Sample Preparation: The compound is first titrated in an aqueous phase to determine its pKa.

    • Instrumentation: An automated analyzer like the SiriusT3 is used.

    • Procedure: A known volume of octanol (B41247) is added to the aqueous solution. The mixture is then titrated again. The instrument's software monitors the pH shifts between the aqueous-only and the two-phase titrations.

    • Data Analysis: The logP is calculated from the pKa shift. This method is highly efficient as it can determine both pKa and logP in a single set of experiments.

Measurement of Aqueous Solubility

Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

  • Methodology: Thermodynamic Solubility (Shake-Flask Method)

    • Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline at various pH values) over a set period until the solution is saturated.

    • Procedure:

      • An excess of deuterated salbutamol powder is added to vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

      • The vials are agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

      • After equilibration, the samples are filtered to remove undissolved solid.

    • Quantification: The concentration of the dissolved drug in the filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used for accurate quantification.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) can influence its stability, manufacturability, and dissolution. Techniques used to investigate these properties include:

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point, and identify polymorphic transitions or the presence of amorphous content.[15][16]

  • Powder X-Ray Diffraction (PXRD): Provides information on the crystalline structure of the material, allowing for the identification of different polymorphic forms.[15]

  • Scanning Electron Microscopy (SEM): Visualizes the particle morphology, size, and surface characteristics.[15]

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow for Deuterated Drug Characterization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a deuterated pharmaceutical compound like salbutamol.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_formulation Formulation & Stability start Starting Materials (e.g., Salethyl) synthesis Chemical Synthesis (e.g., Acylation, Bromination, Reduction with Deuterated Reagents) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification structure Structural Elucidation (NMR, Mass Spectrometry) purification->structure physchem Physicochemical Analysis (pKa, logP, Solubility, DSC, PXRD) structure->physchem formulation Formulation Development physchem->formulation stability Stability Studies formulation->stability

A generalized workflow for the synthesis and characterization of deuterated salbutamol.
Salbutamol Signaling Pathway: β2-Adrenergic Receptor Activation

Salbutamol exerts its bronchodilatory effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates an intracellular signaling cascade that leads to smooth muscle relaxation.[1][3][17]

  • Receptor Binding: Salbutamol binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.[4][18]

  • G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated stimulatory G-protein (Gs). The Gαs subunit exchanges GDP for GTP and dissociates from the βγ subunits.[19][20]

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.[3][20]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.[1][21][22]

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[17][19][21]

  • Downstream Effects: PKA phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the smooth muscle and bronchodilation.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm salbutamol Salbutamol receptor β2-Adrenergic Receptor (GPCR) salbutamol->receptor Binds g_protein Gs Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac pka_inactive Inactive PKA camp->pka_inactive Binds to Regulatory Subunits pka_active Active PKA pka_inactive->pka_active Activates response Phosphorylation of Target Proteins pka_active->response Catalyzes effect ↓ Intracellular Ca²⁺ Smooth Muscle Relaxation (Bronchodilation) response->effect

The β2-adrenergic receptor signaling pathway initiated by salbutamol.

Conclusion

The development of deuterated salbutamol represents a targeted approach to optimize the drug's metabolic profile, potentially offering clinical advantages. While the primary modification is pharmacokinetic, a thorough investigation of its physicochemical properties is a non-negotiable step in its development pathway. The experimental protocols and theoretical considerations outlined in this guide provide a framework for the comprehensive characterization of deuterated salbutamol and similar molecules. By combining baseline data from the parent compound with rigorous experimental analysis of the new entity, researchers can build a complete data package to support its progression through the drug development pipeline.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Salbutamol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the use of Salbutamol-d9 as an internal standard in quantitative mass spectrometry. We will delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data from validation studies to illustrate its role in enhancing the accuracy, precision, and robustness of bioanalytical methods.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of Salbutamol-d9 as an internal standard is a practical application of Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique for highly accurate and precise quantification. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, Salbutamol-d9, to the sample before any sample preparation steps.[1][2]

Salbutamol-d9 is chemically identical to the analyte of interest, Salbutamol (B1663637), but has a different mass due to the replacement of nine hydrogen atoms with deuterium (B1214612) atoms.[3][4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard based on their mass-to-charge ratios (m/z).[5]

Because Salbutamol-d9 is chemically identical to Salbutamol, it experiences the same extraction recovery, ionization response, and potential for ion suppression or enhancement during the analysis.[6][7] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, any variations introduced during sample preparation or analysis can be effectively normalized, leading to highly reliable and accurate quantification.[7][8]

Mechanism of Action of Salbutamol-d9 as an Internal Standard

The core function of Salbutamol-d9 as an internal standard is to serve as a reliable comparator for the quantification of Salbutamol. Its near-identical physicochemical properties to the unlabeled Salbutamol ensure that it behaves in the same manner throughout the entire analytical process, from extraction to detection.[6][7]

This co-eluting, isotopically distinct analog compensates for:

  • Variability in Sample Preparation: Losses of analyte during extraction, evaporation, or reconstitution steps will be mirrored by proportional losses of the internal standard.

  • Matrix Effects: Ion suppression or enhancement caused by other components in the sample matrix will affect both the analyte and the internal standard to the same degree.[7]

  • Instrumental Variability: Fluctuations in injection volume or detector response will be corrected for by the constant ratio of the analyte to the internal standard.

By adding a known concentration of Salbutamol-d9 to the unknown sample, a ratio of the instrument's response to the analyte and the internal standard can be used to calculate the unknown concentration of Salbutamol with high precision and accuracy.

Quantitative Data from Method Validation Studies

The use of a deuterated internal standard like Salbutamol-d9 significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics from published bioanalytical method validation studies for the quantification of Salbutamol using a deuterated internal standard.

ParameterMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
LinearityPorcine Urine0.1 - 10> 0.990.3[8]
LinearityHuman Urine200 - 20000.987420[5]
LinearityHuman Plasma0.100 - 10.0> 0.990.100[9]
LinearityBovine and Swine Muscle0.05 - 7.5 µg/kg> 0.995 µg/kg[3]
ParameterMatrixConcentration (ng/mL)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Reference
PrecisionPorcine UrineQC samples< 5.04< 5.04[8]
PrecisionHuman Urine20014.1-[5]
PrecisionHuman Urine5007.1-[5]
PrecisionHuman Urine10004.8-[5]
PrecisionHuman PlasmaQC samples< 15< 15[9]
ParameterMatrixConcentration (ng/mL)Recovery (%)Reference
Accuracy (Recovery)Porcine UrineQC samples83.82 - 102.33[8]
Accuracy (Recovery)Human PlasmaQC samplesWithin ±15% of nominal[9]
Accuracy (Recovery)Bovine and Swine Muscle0.05 - 7.5 µg/kg~95[3]

Experimental Protocols

The following are detailed methodologies for sample preparation and LC-MS/MS analysis incorporating Salbutamol-d9 as an internal standard.

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[9]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a Salbutamol-d3 working solution (concentration will depend on the expected analyte concentration range).

  • Vortex for 30 seconds to ensure thorough mixing.

  • Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[8]

  • To 1 mL of porcine urine, add the internal standard, Salbutamol-tert-butyl-d9.

  • Perform enzymatic hydrolysis with β-glucuronidase/arylsulfatase.

  • Condition an Abs-Elut Nexus SPE cartridge with the appropriate solvent.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate elution solvent.

  • Perform a second SPE cleanup step using a Bond Elut Phenylboronic Acid (PBA) SPE cartridge.

  • Evaporate the final eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Salbutamol with a deuterated internal standard.

  • LC System: Agilent 1100 series or equivalent[5]

  • Column: Astec CHIROBIOTIC™ T HPLC column (3.0mm × 100mm; 5µm) or equivalent[8]

  • Mobile Phase: 5mM ammonium (B1175870) formate (B1220265) in methanol[8]

  • Flow Rate: 0.4 mL/min[8]

  • Injection Volume: 10 µL[5]

  • Mass Spectrometer: Applied Biosystems API 2000 triple quadrupole mass spectrometer or equivalent[5]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Salbutamol: m/z 240.2 → 148.1

    • Salbutamol-d3: m/z 243.1 → 151.0[9]

    • Salbutamol-d6: m/z 246 → 148[5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Salbutamol-d9 as an internal standard.

Salbutamol_Signaling_Pathway Salbutamol Salbutamol Beta2_AR β2-Adrenergic Receptor Salbutamol->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to IDMS_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Addition of Salbutamol-d9 (Internal Standard) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Peak_Integration Peak Area Integration (Analyte and IS) LC_MSMS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Isotope_Dilution_Principle Sample Unknown Amount of Salbutamol (Analyte) Natural Isotopic Abundance Mixture Mixture in Sample Matrix Analyte + IS Sample->Mixture Internal_Standard Known Amount of Salbutamol-d9 (IS) Enriched with Deuterium Internal_Standard->Mixture MS_Analysis Mass Spectrometry Analysis Measures Ratio of Analyte to IS Mixture->MS_Analysis Result { Accurate Quantification of Salbutamol |  Independent of Sample Loss and Matrix Effects} MS_Analysis->Result

References

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability. An ideal internal standard is a compound that is added to a sample in a known amount before processing and exhibits similar behavior to the analyte of interest throughout the entire analytical procedure, including sample preparation, chromatography, and ionization. Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612), are widely considered the "gold standard" for quantitative bioanalysis.[1]

Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical workflow, from extraction to detection, leading to highly accurate and precise quantification. The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, is highly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the validation of bioanalytical methods.[1][2][3]

Physicochemical Properties and the Kinetic Isotope Effect

The substitution of hydrogen (protium, ~1 amu) with its heavier, stable isotope deuterium (~2 amu) introduces subtle but significant changes in the physicochemical properties of a molecule.[1] These changes are rooted in the increased mass of deuterium.

The most notable consequence is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[1] This increased bond strength means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic pathway.[1] This principle is fundamental to the use of deuterated compounds in drug development to enhance metabolic stability.[1][4]

Another important phenomenon is the chromatographic isotope effect , where deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts.[1] This is attributed to the small differences in polarity and molecular volume arising from the C-D bond being slightly shorter and less polar than the C-H bond. While often negligible, this effect needs to be considered during method development, as significant separation between the analyte and the internal standard can lead to differential matrix effects.[3][5]

The Role of Deuterated Standards in Mitigating Matrix Effects

Matrix effects are a major challenge in LC-MS analysis, especially in complex biological matrices like plasma, urine, or tissue homogenates.[3] These effects are caused by co-eluting endogenous components of the matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.[3]

Deuterated internal standards are the most effective tool for compensating for matrix effects.[3] Because they are chemically almost identical to the analyte, they co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[3] By calculating the ratio of the analyte's peak area to the deuterated internal standard's peak area, the variability caused by matrix effects is normalized, resulting in a more accurate and precise measurement of the analyte's concentration.[3]

Quantitative Performance: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over non-deuterated (structural analog) internal standards is well-documented in terms of improved accuracy and precision.

AnalyteInternal Standard TypeAccuracy (% Mean Bias)Precision (% RSD)Key Observations
Kahalalide F Analog Internal Standard96.8%8.6%The assay with the deuterated internal standard showed a mean bias closer to the true value and a statistically significant reduction in variance.[6][7]
Deuterated (D8) IS 100.3% 7.6%
Teriflunomide Structural Analog IS85.0 - 115.0%≤ 15.0%The deuterated internal standard provided superior accuracy and precision, effectively compensating for matrix effects.[3]
Deuterated IS 95.0 - 105.0% ≤ 10.0%
Immunosuppressants
Cyclosporine ADeuterated (d12-CsA)95.2 - 104.5%3.1 - 6.2%Across a panel of five immunosuppressive drugs, the use of their respective deuterated internal standards resulted in excellent linearity, precision, and accuracy.[8]
TacrolimusDeuterated (d3-Tacrolimus)96.8 - 105.1%4.5 - 8.1%
SirolimusDeuterated (d3-Sirolimus)97.1 - 103.9%3.8 - 7.5%
EverolimusDeuterated (d4-Everolimus)95.9 - 106.3%4.2 - 8.9%
Mycophenolic AcidDeuterated (d3-MPA)98.2 - 102.7%2.8 - 5.6%

Synthesis of Deuterated Standards

The preparation of high-purity deuterated compounds is crucial for their successful application. Several synthetic strategies are employed:

  • Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons with deuterium from a deuterium source, such as heavy water (D₂O) or deuterated solvents, often catalyzed by an acid, base, or a metal catalyst (e.g., palladium).[4][9]

  • Reduction with Deuterated Reagents: Aldehydes, ketones, esters, and other functional groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium into the molecule.[10]

  • Alkylation with Deuterated Reagents: Introducing deuterated alkyl groups using deuterated alkyl halides or other electrophiles.[10]

  • Synthesis from Deuterated Precursors: Building the target molecule from smaller, commercially available deuterated starting materials.[11]

The choice of synthetic route depends on the complexity of the target molecule, the desired position of the deuterium labels, and the required isotopic purity.

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protein Precipitation (for Plasma or Serum Samples)

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.

Materials:

  • Plasma/serum sample

  • Deuterated internal standard stock solution

  • Precipitation solvent (e.g., cold acetonitrile (B52724) with 0.1% formic acid)

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.[12]

  • Add a specific volume (e.g., 10 µL) of the deuterated internal standard stock solution to the sample.[12]

  • Vortex briefly to ensure thorough mixing.[12]

  • Add 300 µL of cold precipitation solvent to the sample.[12] The 3:1 ratio of solvent to sample is common.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[12]

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.[6]

Solid-Phase Extraction (SPE) (for Urine or Plasma Samples)

This protocol provides a more thorough cleanup of the sample matrix compared to protein precipitation, resulting in a cleaner extract and reduced matrix effects.[12]

Materials:

  • Urine/plasma sample

  • Deuterated internal standard stock solution

  • SPE cartridges (e.g., C18, mixed-mode cation exchange)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol (B129727) in water)

  • Elution solvent (e.g., acetonitrile or methanol with modifier)

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Sample Pre-treatment: Add a specific volume of the deuterated internal standard stock solution to the biological sample (e.g., 1 mL of urine). Vortex to mix. Depending on the analyte and matrix, a dilution or pH adjustment step may be necessary.

  • Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of the conditioning solvent (e.g., methanol) through each cartridge.[12]

  • Cartridge Equilibration: Pass 1 mL of the equilibration solvent (e.g., water) through each cartridge. Do not allow the cartridge sorbent to go dry.[12]

  • Sample Loading: Load the pre-treated sample onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).[12]

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove unretained interferences.[12]

  • Drying: Dry the cartridge under vacuum for a specified time (e.g., 5 minutes) to remove residual wash solvent.[12]

  • Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of a solvent compatible with the LC mobile phase. Transfer to an autosampler vial for analysis.

Visualization of Workflows and Concepts

The following diagrams illustrate key workflows and concepts related to the use of deuterated standards in mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing s Biological Sample (Plasma, Urine, etc.) is Add Known Amount of Deuterated Internal Standard s->is extract Extraction (Protein Precipitation or SPE) is->extract lc Liquid Chromatography (Separation) extract->lc ms Mass Spectrometry (Detection) lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio quant Quantification (Using Calibration Curve) ratio->quant

A typical experimental workflow for quantitative bioanalysis.

kinetic_isotope_effect ch_reactant Analyte (R-H) ch_product Metabolite (R) ch_reactant->ch_product k_H (Faster Rate) cd_reactant Deuterated Analyte (R-D) cd_product Deuterated Metabolite (R) cd_reactant->cd_product k_D (Slower Rate) note The stronger C-D bond requires more energy to break, leading to a slower metabolic reaction rate (k_H > k_D).

The kinetic isotope effect on reaction rates.

matrix_effect_compensation cluster_no_is Without Internal Standard cluster_with_is With Deuterated Internal Standard analyte_suppressed Analyte Signal (Suppressed by Matrix) result_inaccurate Inaccurate Quantification analyte_suppressed->result_inaccurate analyte_is_suppressed Analyte & IS Signals (Equally Suppressed) ratio_constant Peak Area Ratio (Analyte / IS) is Constant analyte_is_suppressed->ratio_constant result_accurate Accurate Quantification ratio_constant->result_accurate matrix Matrix Components (Cause Ion Suppression) matrix->analyte_suppressed Affects Signal matrix->analyte_is_suppressed Affects Both Signals

References

Navigating the Nuances of Salbutamol-d9: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Salbutamol-d9, a critical deuterated internal standard in pharmacokinetic and metabolic studies. By understanding the factors that influence its stability, researchers can ensure the accuracy and reliability of their analytical data.

Salbutamol-d9, the deuterated analog of the widely used bronchodilator Salbutamol, plays a crucial role as an internal standard in quantitative bioanalysis by mass spectrometry. Its structural similarity to the analyte, with the key difference of deuterium (B1214612) labeling, allows for precise correction of variations during sample preparation and analysis. However, the very nature of this isotopic labeling necessitates careful consideration of storage and handling to prevent degradation and isotopic exchange, which could compromise analytical results.

Recommended Storage and Handling

To maintain the chemical and isotopic integrity of Salbutamol-d9, adherence to specific storage and handling protocols is essential. The following recommendations are based on best practices for deuterated standards and available data for Salbutamol.

Table 1: Recommended Storage Conditions for Salbutamol-d9

ConditionSolid FormIn Solution
Long-Term Storage -20°C in a desiccator-80°C (for up to 6 months) or -20°C (for up to 1 month)
Short-Term Storage Room temperature (for shipping, <2 weeks)2-8°C
Light Exposure Protect from light (store in amber vials or dark)Protect from light (use amber vials)
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen)N/A (once in solution, minimize headspace)
Moisture Protect from moistureUse anhydrous solvents where possible

Handling Precautions:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to isotopic exchange.

  • Use calibrated equipment for all weighing and volumetric measurements.

  • Prepare solutions in a clean, dry environment, preferably under an inert atmosphere.

  • Avoid repeated freeze-thaw cycles of solutions. Aliquoting into single-use vials is recommended.

Stability Profile and Degradation Pathways

While specific quantitative stability data for Salbutamol-d9 is not extensively published, the stability of non-deuterated Salbutamol has been studied under various stress conditions. These studies provide valuable insights into the potential degradation pathways for Salbutamol-d9. The primary degradation routes for Salbutamol include oxidation and reactions in acidic or alkaline conditions.

Table 2: Summary of Salbutamol Stability and Degradation

Stress ConditionObserved Degradation of SalbutamolPotential Impact on Salbutamol-d9
Acidic Hydrolysis Degradation observed, particularly at elevated temperatures.Similar degradation is expected. The rate may differ slightly due to the kinetic isotope effect.
Alkaline Hydrolysis Degradation is more pronounced than in acidic conditions.Similar degradation is expected.
Oxidation Susceptible to oxidation.Similar susceptibility is expected.
Thermal Stress Degradation occurs at elevated temperatures.Similar degradation is expected.
Photostability Sensitive to light.Similar photosensitivity is expected.

It is crucial to note that while the degradation pathways are likely to be similar, the rate of degradation for Salbutamol-d9 may differ from that of Salbutamol due to the kinetic isotope effect. Therefore, specific stability studies on Salbutamol-d9 are highly recommended for any new formulation or analytical method.

Experimental Protocols

To ensure the reliability of analytical methods, conducting forced degradation studies is essential to identify potential degradation products and to validate the stability-indicating nature of the method. The following is a representative protocol for a forced degradation study that can be adapted for Salbutamol-d9.

Protocol: Forced Degradation Study of Salbutamol-d9

1. Objective: To investigate the degradation of Salbutamol-d9 under various stress conditions and to identify the resulting degradation products.

2. Materials:

  • Salbutamol-d9 reference standard
  • High-purity solvents (e.g., methanol, acetonitrile, water)
  • Acids (e.g., 0.1 M HCl)
  • Bases (e.g., 0.1 M NaOH)
  • Oxidizing agent (e.g., 3% H₂O₂)
  • Calibrated analytical balance and volumetric flasks
  • pH meter
  • HPLC or UHPLC system with a suitable detector (e.g., UV, MS)
  • Photostability chamber

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Salbutamol-d9 in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Expose the solid reference standard and the stock solution to a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Photodegradation: Expose the solid reference standard and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control (unstressed) sample, using a validated stability-indicating HPLC or UHPLC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample to identify any degradation products.

    • Determine the percentage of degradation of Salbutamol-d9 under each condition.

    • If using a mass spectrometer, characterize the structure of the major degradation products.

Visualizing Key Pathways and Processes

To further aid in the understanding of Salbutamol's mechanism and the experimental workflow for its stability assessment, the following diagrams are provided.

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Salbutamol Salbutamol B2AR β2-Adrenergic Receptor Salbutamol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LC_Kinase Myosin Light Chain Kinase (MLCK) PKA->Myosin_LC_Kinase Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) Myosin_LC_Kinase->Relaxation Leads to

Caption: Signaling pathway of Salbutamol leading to bronchodilation.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Start: Salbutamol-d9 Reference Standard Prep_Solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Start->Prep_Solution Thermal Thermal Stress (Solid & Solution, 80°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Prep_Solution->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Prep_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Prep_Solution->Oxidation Prep_Solution->Thermal Prep_Solution->Photo Analysis Stability-Indicating HPLC-MS/UV Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Data Evaluation: - % Degradation - Identify Degradants - Mass Balance Analysis->Evaluation End End: Stability Profile Evaluation->End

Caption: Experimental workflow for a forced degradation study of Salbutamol-d9.

Conclusion

Ensuring the stability of Salbutamol-d9 is critical for the integrity of bioanalytical data. By adhering to the recommended storage and handling conditions, and by understanding its potential degradation pathways, researchers can minimize the risk of compromised results. While data from non-deuterated Salbutamol provides a valuable starting point, it is imperative for laboratories to perform their own stability assessments of Salbutamol-d9 in their specific matrices and analytical systems to guarantee the highest quality of research and development outcomes.

Solubility Profile of Salbutamol-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Salbutamol-d9, a deuterated analog of the short-acting β2-adrenergic receptor agonist Salbutamol (B1663637). Understanding the solubility of this compound is critical for its application as an internal standard in pharmacokinetic and metabolic studies, as well as for its use in various in vitro and in vivo research settings. This document outlines quantitative and qualitative solubility data in common laboratory solvents, details established experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Introduction to Salbutamol-d9

Salbutamol-d9 is a stable isotope-labeled version of Salbutamol, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantification of Salbutamol in biological matrices using mass spectrometry-based methods like GC-MS or LC-MS. The physical and chemical properties of Salbutamol-d9 are very similar to those of Salbutamol, with minor differences in molecular weight.

Solubility of Salbutamol-d9

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For research applications, knowing the solubility in various solvents is essential for preparing stock solutions and conducting experiments.

The following table summarizes the available solubility data for Salbutamol-d9 and its non-deuterated counterpart, Salbutamol. It is important to note that the solubility of a deuterated compound is generally very similar to its non-deuterated form, but minor differences can exist. The data presented here has been compiled from various sources and should be considered as a guide. Experimental determination of solubility under specific laboratory conditions is always recommended.

SolventSalbutamol-d9 SolubilitySalbutamol SolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL~5 mg/mL[1], ~7 mg/mL[2]Not SpecifiedHygroscopic nature of DMSO can impact solubility; using newly opened DMSO is recommended.
MethanolSlightly Soluble[3]~50 mg/mLNot SpecifiedA study on Salbutamol showed it to be highly soluble in methanol[4].
Ethanol (B145695)Not Specified~10 mg/mL[1], Soluble[5][6]25[7]Solubility of Salbutamol increases with a higher ethanol fraction in ethanol-water mixtures[7][8].
WaterSlightly Soluble[3]Sparingly soluble[5][6], ~14.1 mg/mL[9], Freely soluble (Sulfate salt)[10]25[5]The solubility of the sulfate (B86663) salt is significantly higher in water[8][10][11].
Dimethylformamide (DMF)Not Specified~10 mg/mL[1]Not Specified
Phosphate-Buffered Saline (PBS) pH 7.2Not Specified~5 mg/mL[1]Not Specified

Note on Data Variability: The solubility values presented are approximate and can vary depending on the experimental conditions such as temperature, pH, and the physical form of the solute (e.g., crystalline vs. amorphous).

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound[12][13][14][15]. This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated, and the concentration of the dissolved compound represents its equilibrium solubility.

Materials and Equipment
  • Salbutamol-d9 (solid form)

  • Selected solvents (e.g., DMSO, methanol, ethanol, water)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable containers with secure caps

  • Orbital shaker or other agitation device with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer

Procedure
  • Preparation:

    • Accurately weigh an excess amount of Salbutamol-d9 into a vial. The excess amount ensures that a saturated solution is formed.

    • Add a precise volume of the chosen solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-250 rpm).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. The exact time should be determined by preliminary experiments to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow it to stand to let the undissolved solid settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter. This step is crucial to avoid including any undissolved particles in the subsequent analysis.

  • Sample Preparation for Analysis:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of Salbutamol-d9[16][17][18].

    • Prepare a calibration curve using standard solutions of Salbutamol-d9 of known concentrations.

    • Calculate the concentration of Salbutamol-d9 in the original saturated solution by applying the dilution factor.

Thermodynamic vs. Kinetic Solubility

It is important to distinguish between thermodynamic and kinetic solubility. The shake-flask method described above measures thermodynamic solubility , which is the true equilibrium solubility. Kinetic solubility , on the other hand, is often measured in high-throughput screening and involves dissolving the compound in an organic solvent (like DMSO) first and then adding it to an aqueous buffer. This can sometimes lead to supersaturated solutions and higher apparent solubility values[14][19]. For accurate characterization, thermodynamic solubility is preferred.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of Salbutamol-d9.

G Workflow for Shake-Flask Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess Salbutamol-d9 prep2 Add precise volume of solvent prep1->prep2 Combine in vial equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 sep1 Centrifuge or Filter to remove excess solid equil1->sep1 ana1 Collect clear supernatant sep1->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify concentration (e.g., HPLC) ana2->ana3 result1 Calculate Solubility (mg/mL or Molarity) ana3->result1

Caption: Shake-Flask Method Workflow.

Conclusion

This technical guide provides essential information on the solubility of Salbutamol-d9 for researchers and drug development professionals. The provided data table offers a quick reference for solubility in common solvents, while the detailed experimental protocol for the shake-flask method serves as a practical guide for accurate solubility determination. The visual workflow further clarifies the experimental process. For critical applications, it is always recommended to experimentally verify the solubility of Salbutamol-d9 under the specific conditions of your study.

References

Methodological & Application

Application of Salbutamol-d9 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salbutamol (B1663637) (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing therapeutic efficacy and ensuring patient safety. Salbutamol-d9, a deuterated analog of salbutamol, serves as an invaluable tool in these studies, primarily as an internal standard for quantitative bioanalysis.[3] Its use significantly enhances the accuracy and precision of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), by correcting for variability during sample preparation and analysis.[4][5]

Pharmacokinetic Profile of Salbutamol

Salbutamol can be administered through various routes, including inhalation, oral, and intravenous methods.[6] The route of administration significantly influences its pharmacokinetic properties. Following inhalation, salbutamol acts locally on the bronchial smooth muscle, with low systemic concentrations detected after 2 to 3 hours.[1] The elimination half-life of inhaled or oral salbutamol is typically between 2.7 and 5 hours.[1]

The drug is metabolized in the liver, primarily through sulfation to form the inactive metabolite, salbutamol-4'-O-sulfate.[6][7] Both the unchanged drug and its metabolites are excreted in the urine.[1] Pharmacokinetic parameters such as total plasma clearance, elimination half-life, and volume of distribution have been determined in various studies.[8]

Application Notes: Bioanalytical Methodologies

The quantification of salbutamol in biological matrices is a key aspect of pharmacokinetic research. Salbutamol-d9 is the preferred internal standard for these assays due to its similar physicochemical properties to the unlabeled drug, ensuring it behaves almost identically during extraction and ionization, yet is distinguishable by its mass.[4][5]

Analytical Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for the determination of salbutamol in biological samples due to its high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard like Salbutamol-d9 is considered the gold standard in quantitative bioanalysis.[4]

Sample Preparation

Various sample preparation techniques have been employed for the analysis of salbutamol in urine and other biological fluids. These include:

  • Direct Injection: For urine samples, a simple "dilute-and-shoot" approach can be used where the sample is fortified with Salbutamol-d9, diluted, and directly injected into the LC-MS/MS system.[9] This method is rapid and minimizes sample manipulation.

  • Solid-Phase Extraction (SPE): SPE is used to clean up and concentrate the analyte from complex matrices like plasma or urine.[10][11] This technique removes interfering substances, thereby reducing matrix effects and improving the reliability of the assay.

  • Liquid-Liquid Extraction (LLE): LLE is another technique used to isolate salbutamol from biological samples.[9]

Experimental Protocols

Below are detailed protocols for the quantification of salbutamol in human urine using Salbutamol-d9 as an internal standard, based on established methodologies.

Protocol 1: Direct Injection LC-MS/MS for Salbutamol in Human Urine

This protocol is adapted from a method for the rapid quantification of salbutamol in doping control samples.[9]

1. Materials and Reagents:

  • Salbutamol standard

  • Salbutamol-d9 (internal standard)

  • Deionized water

  • Methanol (LC-MS grade)

  • Formic acid

2. Standard and Internal Standard Preparation:

  • Prepare a stock solution of Salbutamol in methanol.

  • Prepare a stock solution of Salbutamol-d9 in methanol.

  • Prepare working solutions of salbutamol for calibration curves and quality control (QC) samples by serial dilution of the stock solution.

  • Prepare a working solution of Salbutamol-d9 at a fixed concentration (e.g., 500 ng/mL).[9]

3. Sample Preparation:

  • Thaw urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • Take 1 mL of each urine sample (calibrators, QCs, and unknown samples).

  • Add a specific volume of the Salbutamol-d9 working solution to each sample to achieve a final concentration of 500 ng/mL.[9]

  • Vortex the samples thoroughly.

  • Inject an aliquot (e.g., 10 µL) directly into the LC-MS/MS system.[9]

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient to separate salbutamol from matrix components.

    • Flow Rate: As recommended for the column.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both salbutamol and Salbutamol-d9.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of salbutamol to Salbutamol-d9 against the concentration of the salbutamol standards.

  • Determine the concentration of salbutamol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: SPE-LC-MS/MS for Salbutamol Enantiomers in Porcine Urine

This protocol is based on a method for the detection and quantification of salbutamol enantiomers.[10][11]

1. Materials and Reagents:

  • Salbutamol enantiomer standards

  • Salbutamol-tert-butyl-d9 (internal standard)

  • β-glucuronidase/arylsulfatase from Helix pomatia[10][11]

  • Ammonium (B1175870) formate (B1220265)

  • Methanol (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Abs-Elut Nexus and Bond Elut Phenylboronic Acid).[10][11]

2. Sample Preparation:

  • Hydrolyze porcine urine samples with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate (B86663) conjugates.[10][11]

  • Spike the hydrolyzed samples with Salbutamol-tert-butyl-d9 as the internal standard.

  • Perform a sequential SPE cleanup, first using an Abs-Elut Nexus SPE cartridge followed by a Bond Elut Phenylboronic Acid (PBA) SPE cartridge.[10][11]

  • Elute the analytes and evaporate the eluent to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: Astec CHIROBIOTIC™ T HPLC column (3.0mm × 100mm; 5μm).[10][11]

    • Column Temperature: 15°C.[10][11]

    • Mobile Phase: 5mM ammonium formate in methanol.[10][11]

    • Flow Rate: 0.4 mL/min.[10][11]

    • Run Time: 15 minutes (isocratic).[10][11]

  • Mass Spectrometry:

    • Ionization Mode: ESI in positive mode.

    • Detection Mode: MRM.

    • MRM Transitions: Monitor specific transitions for salbutamol enantiomers and the internal standard.

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of salbutamol using a deuterated internal standard.

Table 1: Method Validation Parameters for Salbutamol Quantification

ParameterMethod 1 (Direct Injection)[9]Method 2 (SPE)[10][11]
Matrix Human UrinePorcine Urine
Internal Standard Salbutamol-d6Salbutamol-tert-butyl-d9
Linearity Range Not specified (tested at 200, 500, 1000 ng/mL)0.1 - 10 ng/mL
Lower Limit of Detection (LOD) 20 ng/mLNot specified
Limit of Quantification (LOQ) Not specified0.3 ng/mL
Intra-assay Precision (%RSD) Not specified< 5.04%
Inter-assay Precision (%RSD) 14.1% (200 ng/mL), 7.1% (500 ng/mL), 4.8% (1000 ng/mL)< 5.04%
Recovery (%) Not applicable (direct injection)83.82% - 102.33%

Table 2: Pharmacokinetic Parameters of Salbutamol

ParameterIntravenous Administration[8]Oral Administration[8]
Total Plasma Clearance 480 ± 123 ml/min-
Elimination Half-life 3.86 ± 0.83 h-
Apparent Volume of Distribution 156 ± 38 L-
Systemic Availability -0.50 ± 0.04
Urinary Excretion (Unchanged) 64.2 ± 7.1%31.8 ± 1.9%
Urinary Excretion (Sulfate Conjugate) 12.0 ± 3.1%48.2 ± 7.3%
Renal Clearance 291 ± 70 ml/min272 ± 38 ml/min

Visualizations

Below are diagrams illustrating the experimental workflow for salbutamol analysis and its metabolic pathway.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Urine, Plasma) SpikeIS Spike with Salbutamol-d9 (IS) BiologicalSample->SpikeIS Extraction Extraction (Direct Injection, SPE, or LLE) SpikeIS->Extraction Extract Sample Extract Extraction->Extract LC Liquid Chromatography (Separation) Extract->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of salbutamol using Salbutamol-d9.

G cluster_metabolism Metabolism Salbutamol Salbutamol Sulfate Salbutamol-4'-O-sulfate (Inactive) Salbutamol->Sulfate Sulfotransferase (SULT1A3) Glucuronide Salbutamol Glucuronide (Minor, Inactive) Salbutamol->Glucuronide UDP-glucuronosyltransferase (UGT) Excretion Urinary Excretion Salbutamol->Excretion Unchanged Drug Sulfate->Excretion Glucuronide->Excretion

Caption: Primary metabolic pathways of salbutamol.

References

Application Note: Quantification of Salbutamol in Human Urine using Salbutamol-d9 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of salbutamol (B1663637) in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Salbutamol-d9 is employed as an internal standard to ensure accuracy and precision. The protocol outlines two common sample preparation techniques: a simple "dilute-and-shoot" method for rapid screening and a more comprehensive Solid-Phase Extraction (SPE) method for lower detection limits and increased specificity. This method is suitable for clinical and research applications, including pharmacokinetic studies and doping control.

Introduction

Salbutamol (Albuterol) is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. Its presence and concentration in urine are monitored for therapeutic drug monitoring and to prevent its misuse in sports, where it is a prohibited substance above certain concentrations. The use of a stable isotope-labeled internal standard, such as Salbutamol-d9, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring reliable quantification. This document provides a comprehensive protocol for the analysis of salbutamol in urine by LC-MS/MS.

Experimental

Materials and Reagents

  • Salbutamol and Salbutamol-d9 standards

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

  • Human urine (blank)

Instrumentation

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC-MS/MS Conditions

The following table summarizes the typical LC-MS/MS parameters for the analysis of salbutamol.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

The following MRM transitions are monitored for the quantification and confirmation of salbutamol and its internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Salbutamol (Quantifier)240.2148.120
Salbutamol (Qualifier)240.2166.115
Salbutamol-d9 (Internal Standard)249.1154.120

Note: Salbutamol-d6 is also a suitable internal standard with precursor/product ions of m/z 246/148.[1]

Protocols

Protocol 1: "Dilute-and-Shoot" Sample Preparation

This method is rapid and suitable for high-throughput screening.

  • Sample Thawing: Thaw frozen urine samples at room temperature.

  • Internal Standard Spiking: To 1 mL of urine, add a known concentration of Salbutamol-d9 internal standard solution (e.g., to a final concentration of 100 ng/mL).

  • Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer: Transfer the supernatant to an autosampler vial.

  • Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) Sample Preparation

This method provides cleaner extracts and is suitable for achieving lower limits of quantification.

  • Sample Thawing and Hydrolysis (Optional): Thaw frozen urine samples. For the analysis of total salbutamol (free and conjugated), enzymatic hydrolysis with β-glucuronidase/arylsulfatase can be performed.[2]

  • Internal Standard Spiking: Spike a known volume of urine (e.g., 1 mL) with the Salbutamol-d9 internal standard.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Sample Loading: Load the urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water, followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analytes with a suitable solvent, such as 5% ammonia (B1221849) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase (e.g., 100 µL).

  • Transfer and Injection: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.

Data Presentation

Table 1: Method Validation Parameters

The following table summarizes typical performance characteristics of the LC-MS/MS method for salbutamol in urine.

Parameter"Dilute-and-Shoot" MethodSPE Method
Linearity Range 20 - 2000 ng/mL[1]0.1 - 10 ng/mL[2]
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Quantification (LOQ) 20 ng/mL[1]0.3 ng/mL[2]
Intra-day Precision (%RSD) < 15%< 5.04%[2]
Inter-day Precision (%RSD) < 15%< 5.04%[2]
Accuracy/Recovery (%) 85 - 115%83.82 - 102.33%[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_dilute Dilute-and-Shoot cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection spike_is Spike with Salbutamol-d9 urine_sample->spike_is dilute Dilution spike_is->dilute Option 1 spe SPE Cleanup spike_is->spe Option 2 centrifuge Centrifugation dilute->centrifuge lc_separation LC Separation centrifuge->lc_separation evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of Salbutamol in urine.

logical_relationship cluster_quantification Quantitative Accuracy salbutamol_d9 Salbutamol-d9 (Internal Standard) matrix_effects Matrix Effects salbutamol_d9->matrix_effects sample_prep_loss Sample Preparation Loss salbutamol_d9->sample_prep_loss instrument_variability Instrument Variability salbutamol_d9->instrument_variability

Caption: Role of Salbutamol-d9 in mitigating analytical variability.

References

Application Notes and Protocols: Chiral Separation of Salbutamol Enantiomers Using Salbutamol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol (B1663637), a widely used bronchodilator for the treatment of asthma and other respiratory diseases, is a chiral molecule existing as two enantiomers: (R)-salbutamol and (S)-salbutamol. The pharmacological activity of salbutamol resides almost exclusively in the (R)-enantiomer, which is a potent agonist of the β2-adrenergic receptor, leading to bronchodilation.[1] The (S)-enantiomer is largely inactive and has been suggested to potentially contribute to adverse effects.[1] Therefore, the stereoselective analysis of salbutamol enantiomers is crucial in pharmacokinetic, pharmacodynamic, and drug metabolism studies.

These application notes provide a detailed protocol for the chiral separation and quantification of salbutamol enantiomers in biological matrices using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Salbutamol-d9 as a stable isotope-labeled internal standard.

Pharmacological Significance of Salbutamol Enantiomers

The differential pharmacological effects of salbutamol enantiomers are attributed to their stereoselective interaction with the β2-adrenergic receptor. (R)-salbutamol is the eutomer, responsible for the therapeutic bronchodilator effects, while (S)-salbutamol is the distomer. The (R)-enantiomer has a significantly higher binding affinity for the β2-adrenergic receptor compared to the (S)-enantiomer.

Signaling Pathway of (R)-Salbutamol

The binding of (R)-salbutamol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), on bronchial smooth muscle cells initiates a signaling cascade. This cascade involves the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Salbutamol_Signaling cluster_cell Bronchial Smooth Muscle Cell R_Salbutamol (R)-Salbutamol Beta2_AR β2-Adrenergic Receptor R_Salbutamol->Beta2_AR Binds (High Affinity) S_Salbutamol (S)-Salbutamol S_Salbutamol->Beta2_AR Binds (Low Affinity) G_Protein G Protein (Gs) Beta2_AR->G_Protein Activates No_Effect No Significant Effect AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Figure 1: Signaling pathway of salbutamol enantiomers.

Experimental Protocol: Chiral LC-MS/MS Analysis

This protocol outlines the procedure for the extraction and analysis of (R)- and (S)-salbutamol from plasma samples.

Materials and Reagents
  • (R)-Salbutamol and (S)-Salbutamol reference standards

  • Salbutamol-d9 (Internal Standard, IS)

  • Methanol (B129727) (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Human plasma (blank)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions
ParameterValue
Column Astec CHIROBIOTIC™ T (100 x 2.1 mm, 5 µm)
Mobile Phase 5 mM Ammonium formate in Methanol
Flow Rate 0.2 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Mass Spectrometric Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Capillary Voltage 3.0 kV

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(R)-Salbutamol240.2148.115
(S)-Salbutamol240.2148.115
Salbutamol-d9 (IS)249.2154.115

Sample Preparation (Solid-Phase Extraction)

SPE_Workflow start Start: Plasma Sample spike Spike with Salbutamol-d9 (IS) start->spike load Load Sample spike->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash1 Wash with 2% Formic Acid in Water load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with 5% Ammonium Hydroxide (B78521) in Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Figure 2: Solid-Phase Extraction (SPE) workflow.
  • Sample Spiking: To 500 µL of plasma, add the internal standard (Salbutamol-d9) to a final concentration of 50 ng/mL.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the spiked plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Data Analysis and Method Validation

Calibration Curve

Prepare calibration standards of (R)- and (S)-salbutamol in blank plasma over a concentration range of 0.1 to 100 ng/mL. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Method Validation Parameters

A summary of typical validation parameters for this method is provided in the table below.

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%

Conclusion

This application note provides a robust and sensitive LC-MS/MS method for the chiral separation and quantification of salbutamol enantiomers in biological matrices. The use of Salbutamol-d9 as an internal standard ensures high accuracy and precision. This method is suitable for a wide range of applications in clinical and preclinical research, including pharmacokinetic and drug metabolism studies, enabling a better understanding of the stereoselective disposition of salbutamol.

References

Quantitative Analysis of Salbutamol in Human Plasma and Urine by LC-MS/MS using Salbutamol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Salbutamol (B1663637), also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Accurate and reliable quantification of salbutamol in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and doping control in sports.[4][5] This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of salbutamol in human plasma and urine, employing Salbutamol-d9 as the internal standard (IS) to ensure high accuracy and precision.

Principle of the Method

This method utilizes liquid chromatography to separate salbutamol and its deuterated internal standard, Salbutamol-d9, from endogenous components in the biological matrix. The separated compounds are then detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. The use of a stable isotope-labeled internal standard compensates for potential variations in sample preparation and instrument response, leading to robust and reliable results.

Signaling Pathway of Salbutamol

Salbutamol exerts its therapeutic effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.[1][6] This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][6] The elevated cAMP levels activate protein kinase A, leading to the phosphorylation of myosin light chain kinase and a decrease in intracellular calcium ion concentrations, ultimately resulting in smooth muscle relaxation and bronchodilation.[2]

Salbutamol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell SAL Salbutamol B2AR β2-Adrenergic Receptor SAL->B2AR binds AC Adenylyl Cyclase B2AR->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) Relaxation Smooth Muscle Relaxation PKA_active->Relaxation leads to

Caption: Salbutamol signaling pathway in airway smooth muscle cells.

Experimental Protocols

Materials and Reagents
  • Salbutamol and Salbutamol-d9 (Internal Standard) reference standards

  • LC-MS/MS grade methanol, acetonitrile (B52724), and water

  • Formic acid and ammonium (B1175870) acetate

  • Human plasma and urine (blank)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

For Human Plasma (Protein Precipitation): [7]

  • To 100 µL of plasma, add 20 µL of Salbutamol-d9 internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

For Human Urine (Direct Dilution): [4][8]

  • To 100 µL of urine, add 20 µL of Salbutamol-d9 internal standard solution.

  • Add 880 µL of mobile phase A.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for injection.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[9]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Isocratic or a shallow gradient depending on the specific application
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40 °C
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Salbutamol: m/z 240.2 → 148.1[10]Salbutamol-d9: m/z 249.2 → 157.1
Ion Source Temp. 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample Add_IS Add Salbutamol-d9 (IS) Sample->Add_IS Precipitate Protein Precipitation (Plasma) or Dilution (Urine) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Sep LC Separation Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: LC-MS/MS experimental workflow for salbutamol analysis.

Quantitative Data Summary

The performance of the LC-MS/MS method for the quantification of salbutamol is summarized below. The data presented are representative values obtained from various studies and may vary depending on the specific instrumentation and matrix used.

ParameterPlasmaUrine
Linearity Range 0.1 - 10 ng/mL[7]200 - 2000 ng/mL[8]
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.02 ng/mL[10]1 ng/mL[10]
Precision (Intra-day, %RSD) < 15%< 10%[8]
Precision (Inter-day, %RSD) < 15%< 15%[8]
Accuracy (%Bias) Within ±15%Within ±15%
Recovery > 85%Not applicable for direct dilution

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of salbutamol in human plasma and urine. The use of Salbutamol-d9 as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications, including pharmacokinetic research, clinical drug monitoring, and anti-doping analysis. The simple sample preparation procedures and rapid analysis time allow for high-throughput screening of a large number of samples.

References

Application Notes and Protocols for Salbutamol Analysis Using Salbutamol-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of salbutamol (B1663637) in biological matrices, specifically utilizing Salbutamol-d9 as an internal standard to ensure accuracy and precision. The following protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: Salbutamol Signaling Pathway

Salbutamol is a short-acting β2-adrenergic receptor agonist. Its therapeutic effect in conditions like asthma is achieved through the relaxation of bronchial smooth muscle.[1] This is initiated by the binding of salbutamol to β2-adrenergic receptors, which activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent muscle relaxation.

Salbutamol_Signaling_Pathway cluster_cell Bronchial Smooth Muscle Cell Salbutamol Salbutamol Beta2_Receptor β2-Adrenergic Receptor Salbutamol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Muscle_Relaxation Leads to

Caption: Salbutamol's mechanism of action in bronchial smooth muscle cells.

Experimental Workflows

The selection of a sample preparation method depends on the biological matrix, the required limit of quantification, and laboratory resources. Below are diagrams illustrating the general workflows for Solid-Phase Extraction, Liquid-Liquid Extraction, and Protein Precipitation.

SPE_Workflow Start Sample Spiked with Salbutamol-d9 Condition Condition SPE Cartridge (e.g., Methanol (B129727), Water) Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge (e.g., Water) Load->Wash Elute Elute Analyte (e.g., 1% TFA in Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

LLE_Workflow Start Sample Spiked with Salbutamol-d9 Add_Solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) Start->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General workflow for Liquid-Liquid Extraction (LLE).

PPT_Workflow Start Sample Spiked with Salbutamol-d9 Add_Solvent Add Organic Solvent (e.g., Acetonitrile) Start->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze Direct Injection or Evaporation/Reconstitution for LC-MS/MS Analysis Collect_Supernatant->Analyze

Caption: General workflow for Protein Precipitation (PPT).

Quantitative Data Summary

The following tables summarize the performance characteristics of various sample preparation methods for the analysis of salbutamol in human plasma/serum and urine.

Table 1: Performance of Salbutamol Sample Preparation in Human Plasma/Serum

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery >90%[2]60-65%[3]Not explicitly stated, but sufficient for validated methods
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[4]0.02 ng/mL[5]0.15 ng/mL (ppb)[6]
Inter-day Precision (%RSD) < 10%[2]< 10%[3]>90% (as accuracy)[6]
Intra-day Precision (%RSD) < 15%[2]14% at 2 ng/mL[3]>90% (as accuracy)[6]

Table 2: Performance of Salbutamol Sample Preparation in Human Urine

ParameterSolid-Phase Extraction (SPE)Direct Injection
Recovery 83.82 - 102.33%[7]Not Applicable
Lower Limit of Quantification (LLOQ) 0.3 ng/mL[7]20 ng/mL[8]
Inter-day Precision (%RSD) < 5.04%[7]4.8% - 14.1%[8]
Intra-day Precision (%RSD) < 5.04%[7]Not explicitly stated

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Salbutamol in Human Plasma

This protocol is adapted from methodologies demonstrating high recovery and sensitivity.[2]

Materials:

  • Human plasma

  • Salbutamol-d9 internal standard (IS) solution

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Trifluoroacetic acid (TFA)

  • Sodium carbonate buffer (50 mM, pH 9.6)

  • End-capped C18 SPE cartridges

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1.0 mL of human plasma, add a known concentration of Salbutamol-d9 internal standard. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of 50 mM sodium carbonate buffer (pH 9.6).[2]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 50 mM sodium carbonate buffer (pH 9.6) to remove endogenous interferences.[2]

  • Elution: Elute the salbutamol and Salbutamol-d9 with 1 mL of 50% 1 M trifluoroacetic acid in methanol.[2]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Salbutamol in Human Plasma

This protocol is based on a validated LC-MS/MS method for salbutamol in human plasma.[5]

Materials:

  • Human plasma

  • Salbutamol-d9 internal standard (IS) solution

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: In a microcentrifuge tube, combine 500 µL of human plasma with a known concentration of Salbutamol-d9 internal standard.

  • Extraction: Add 2 mL of ethyl acetate to the tube.

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT) for Salbutamol in Human Plasma

This protocol is a general and rapid method for sample clean-up, adapted from common bioanalytical procedures.[6][9]

Materials:

  • Human plasma

  • Salbutamol-d9 internal standard (IS) solution

  • Acetonitrile (B52724) (LC-MS grade), chilled at -20°C

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of Salbutamol-d9 internal standard.

  • Precipitation: Add 300 µL of chilled acetonitrile (a 3:1 ratio of solvent to sample).

  • Mixing: Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if further concentration is needed.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters for the analysis of salbutamol and Salbutamol-d9. Optimization may be required based on the specific instrumentation used.

  • Chromatographic Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[10]

  • Mobile Phase A: 0.05% Formic acid in water.[10]

  • Mobile Phase B: Methanol with 0.1% formic acid.[10]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Salbutamol: Precursor ion (m/z) 240.2 → Product ion (m/z) 148.1.[5]

    • Salbutamol-d9: Precursor ion (m/z) 249.2 → Product ion (m/z) 154.1 (Note: The exact m/z for the deuterated standard may vary slightly based on the labeling pattern, e.g., d3, d6, or d9. It is crucial to confirm the specific transitions for the standard in use).

References

Application Note: Therapeutic Drug Monitoring of Salbutamol Using a Novel LC-MS/MS Method with Salbutamol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Salbutamol (B1663637) (also known as albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD). It is primarily administered via inhalation, which allows for rapid onset of action and minimizes systemic side effects. While therapeutic drug monitoring (TDM) for salbutamol is not routinely performed in clinical practice due to its route of administration and the generally poor correlation between plasma concentrations and clinical effects, there are specific scenarios where it can provide valuable insights. These include pharmacokinetic studies, investigations into dose-proportionality, and cases of suspected toxicity, where symptoms such as tachycardia and tremors can overlap with those of severe, uncontrolled asthma.[1]

This application note describes a robust and sensitive method for the quantification of salbutamol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Salbutamol-d9, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Principle of the Method

This method involves the extraction of salbutamol and the internal standard (Salbutamol-d9) from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of salbutamol to Salbutamol-d9 against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

  • Salbutamol reference standard

  • Salbutamol-d9 internal standard

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Human plasma (drug-free)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve salbutamol and Salbutamol-d9 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the salbutamol stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Salbutamol-d9 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL Salbutamol-d9) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase A (see LC parameters below) and vortex.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental conditions for the analysis of salbutamol.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temp. 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Salbutamol 240.1148.11002515
240.1166.11002512
Salbutamol-d9 249.1157.11002515
249.1175.11002512

Method Validation

The method should be validated according to established bioanalytical method validation guidelines, assessing parameters such as:

  • Linearity: A calibration curve should be constructed over a clinically relevant concentration range (e.g., 0.1 - 50 ng/mL).

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days.

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analytes.

  • Matrix Effect: Evaluated to ensure that the plasma matrix does not suppress or enhance the ionization of the analytes.

  • Recovery: The efficiency of the extraction process should be determined.

  • Stability: The stability of salbutamol in plasma under various storage and handling conditions should be assessed.

Data Presentation

Table 4: Typical Method Performance Characteristics

ParameterResult
Linear Range 0.1 - 50 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Extraction Recovery > 85%

Visualizations

TDM_Workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection 1. Plasma Sample Collection AddIS 2. Add Salbutamol-d9 (IS) SampleCollection->AddIS ProteinPrecipitation 3. Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation Evaporation 5. Supernatant Evaporation Centrifugation->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LC_MSMS 7. LC-MS/MS Analysis Reconstitution->LC_MSMS DataAcquisition 8. Data Acquisition (Peak Area Ratio) LC_MSMS->DataAcquisition Quantification 9. Quantification (Calibration Curve) DataAcquisition->Quantification Result 10. Final Concentration (ng/mL) Quantification->Result

Caption: Experimental workflow for the therapeutic drug monitoring of salbutamol.

Salbutamol_Signaling_Pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

References

Troubleshooting & Optimization

matrix effects in Salbutamol quantification with deuterated standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Salbutamol (B1663637). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects during LC-MS/MS analysis of Salbutamol, particularly when using a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Salbutamol quantification?

A1: Matrix effects are the alteration of ionization efficiency of the target analyte (Salbutamol) by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification.[2] For example, endogenous materials in a biological sample can reduce the peak area of the analyte, leading to an underestimation of its concentration.

Q2: How does a deuterated internal standard (IS) like Salbutamol-d3 help in mitigating matrix effects?

A2: A stable isotope-labeled internal standard, such as Salbutamol-d3, is the gold standard for compensating for matrix effects.[3] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.[3]

Q3: What are the typical precursor-product ion transitions for Salbutamol and its deuterated internal standard?

A3: For quantitative analysis by tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored. Commonly used transitions are summarized in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Salbutamol240.1148.1[4]
Salbutamol-d3243.1151.0[4]
Salbutamol240.2148.1[5]
d6-Salbutamol246148[6]

Q4: What are common sample preparation techniques to reduce matrix effects before LC-MS/MS analysis?

A4: Effective sample preparation is crucial for minimizing matrix effects. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) is used to precipitate proteins from plasma samples.[4]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[5][7]

  • Solid-Phase Extraction (SPE): A highly effective and selective method that uses a solid sorbent to isolate the analyte and remove interfering compounds.[7][8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during Salbutamol quantification experiments.

Problem 1: Inconsistent and non-reproducible results for quality control (QC) samples.

  • Possible Cause: Variable matrix effects between different lots of biological matrix or inconsistent sample preparation.[1]

  • Troubleshooting Steps:

    • Evaluate Matrix Effect: Perform a post-extraction addition experiment. Compare the analyte's peak area in a spiked blank matrix extract to its peak area in a neat solution. A significant difference indicates the presence of matrix effects.[9]

    • Optimize Sample Preparation: If significant matrix effects are observed, consider switching to a more rigorous sample preparation method, such as SPE, to remove a wider range of interferences.[9]

    • Chromatographic Separation: Optimize the chromatographic conditions to separate Salbutamol from the ion-suppressing regions.[3] Post-column infusion of the analyte into the mass spectrometer while injecting a blank matrix extract can help visualize these regions of ion suppression.[10]

Problem 2: The signal intensity of both Salbutamol and the deuterated internal standard is low.

  • Possible Cause: Significant ion suppression affecting both the analyte and the internal standard. This can be caused by high concentrations of salts or phospholipids (B1166683) from the biological matrix.[10]

  • Troubleshooting Steps:

    • Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby lessening ion suppression.

    • Improve Chromatographic Separation: Ensure that Salbutamol and its internal standard elute in a region with minimal ion suppression. Phospholipids, a common cause of ion suppression in plasma samples, typically elute later in reversed-phase chromatography. A proper chromatographic gradient can help separate the analyte from these interferences.[10]

    • Optimize Ion Source Parameters: Adjust ion source parameters such as spray voltage, gas flows, and temperature to improve ionization efficiency.

Problem 3: The internal standard signal is stable, but the analyte signal is variable.

  • Possible Cause: A co-eluting interference that specifically suppresses or enhances the analyte signal but not the deuterated internal standard. While uncommon due to their similar structures, it can occur if the interference has a very specific interaction. Another possibility is a difference in the stability of the analyte and the internal standard during sample processing.

  • Troubleshooting Steps:

    • Check for Interferences: Scrutinize the chromatograms for any co-eluting peaks. A high-resolution mass spectrometer can help identify if there is an isobaric interference.

    • Modify Chromatography: Adjust the mobile phase composition or gradient to alter the retention time of the analyte and potentially separate it from the interfering compound.

    • Re-evaluate Internal Standard: Ensure the deuterated internal standard is of high purity and is behaving as expected.

Experimental Protocols

Method 1: Protein Precipitation for Salbutamol in Human Plasma [4]

  • Sample Preparation:

    • To 100 µL of plasma, add the deuterated internal standard (Salbutamol-d3).

    • Add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: Luna C18 (2.1 mm × 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with methanol-water containing 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Flow Rate: 0.5 mL/min

    • Mass Spectrometer: Operated in positive ion mode with an electrospray ionization (ESI) source.

    • Detection: Multiple Reaction Monitoring (MRM)

Quantitative Data on Matrix Effects

The following table summarizes the matrix effect and recovery data from a study quantifying Salbutamol in human plasma and urine.[5]

MatrixAnalyte Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Plasma0.0585.398.7
0.587.197.5
586.499.2
Urine282.196.4
2083.598.1
20084.697.3

Recovery was calculated by comparing the analyte peak area in the extracted sample to that of a post-extraction spiked sample. Matrix effect was assessed by comparing the peak area of the analyte in the post-extraction spiked sample to that in a neat solution.

Visualizations

Troubleshooting_Workflow start Inconsistent or Poor Salbutamol Quantification check_is Check Internal Standard Response start->check_is is_ok IS Response Stable? check_is->is_ok is_variable Variable IS Response is_ok->is_variable No eval_me Evaluate Matrix Effect (Post-Extraction Addition) is_ok->eval_me Yes is_low Low IS and Analyte Signal dilute Dilute Sample is_low->dilute check_system Check LC-MS/MS System (Source, Calibration) is_variable->check_system me_present Matrix Effect Present? eval_me->me_present optimize_prep Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_prep Yes end_good Reliable Quantification me_present->end_good No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_prep->optimize_chrom optimize_chrom->end_good dilute->optimize_prep end_bad Further Investigation Needed check_system->end_bad

Caption: Troubleshooting workflow for matrix effects in Salbutamol quantification.

Sample_Prep_Workflow General Sample Preparation Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma/Urine Sample add_is Add Deuterated IS (Salbutamol-d3) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction add_is->lle spe Solid-Phase Extraction add_is->spe centrifuge Centrifuge ppt->centrifuge evaporate Evaporate & Reconstitute lle->evaporate spe->evaporate inject Inject into LC-MS/MS centrifuge->inject evaporate->inject

Caption: Overview of sample preparation methods for Salbutamol analysis.

References

Technical Support Center: Stability of Salbutamol-d9 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Salbutamol-d9 in biological samples for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Salbutamol-d9 and why is it used in bioanalysis?

Salbutamol-d9 is a deuterated form of Salbutamol (B1663637), a short-acting β2-adrenergic receptor agonist used in the treatment of asthma and other respiratory conditions. In bioanalytical studies, Salbutamol-d9 is commonly used as an internal standard (IS) for the quantification of Salbutamol in biological matrices such as plasma, serum, and urine. Its chemical and physical properties are nearly identical to the non-deuterated (endogenous) Salbutamol, but it has a higher mass due to the deuterium (B1214612) atoms. This mass difference allows for its distinct detection by mass spectrometry (MS), making it an ideal tool to correct for variability during sample preparation and analysis.

Q2: What are the general storage recommendations for Salbutamol-d9 stock solutions?

For optimal stability, Salbutamol-d9 stock solutions should be stored at low temperatures. While specific manufacturer recommendations may vary, general guidelines suggest storage at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: How should biological samples containing Salbutamol-d9 be stored?

Biological samples such as plasma, serum, and urine should be stored frozen to ensure the stability of Salbutamol-d9. Long-term storage at -20°C or, preferably, -80°C is recommended. For urine samples, storage at -20°C is a common practice.[1] It is important to minimize the time samples spend at room temperature before processing and storage.

Troubleshooting Guide

Q1: I am observing a significant decrease in Salbutamol-d9 signal in my plasma samples after a few freeze-thaw cycles. What could be the cause?

Repeated freeze-thaw cycles can lead to the degradation of analytes in biological matrices. While specific data on the freeze-thaw stability of Salbutamol-d9 is not extensively published, validated bioanalytical methods using deuterated salbutamol internal standards have demonstrated acceptable stability for a limited number of cycles (typically up to three).

Possible Causes and Solutions:

  • Excessive Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles to a maximum of three. Aliquot samples upon collection into smaller volumes for individual analyses to avoid thawing the entire sample multiple times.

  • Improper Thawing: Thaw samples consistently and gently. Thawing at room temperature or in a water bath at a controlled temperature is a common practice. Avoid prolonged exposure to higher temperatures.

  • Matrix Effects: While less likely to be the primary cause of signal loss due to freeze-thaw, changes in the sample matrix upon repeated freezing and thawing could potentially affect ionization efficiency. Ensure your analytical method is robust against matrix effects.

Q2: My Salbutamol-d9 internal standard seems to be degrading in urine samples stored at room temperature for a few hours before processing. Is this expected?

Yes, this is a potential issue. Studies on the stability of the non-deuterated form of Salbutamol in urine have shown a significant reduction in concentration over time, even when stored for a few weeks. One study reported a reduction of up to 25.8% in salbutamol concentration in urine after 5 weeks.[2] While this data is for the non-deuterated form, it suggests that Salbutamol and its deuterated analogs are susceptible to degradation in urine.

Possible Causes and Solutions:

  • Bench-Top Instability: Minimize the time urine samples are kept at room temperature. Process the samples as quickly as possible upon collection. If immediate processing is not feasible, store the samples on ice or refrigerate at 2-8°C for a short period. For longer storage, freezing at -20°C or -80°C is essential.

  • pH of the Urine: The pH of urine can vary and may influence the stability of Salbutamol. While specific studies on the effect of urine pH on Salbutamol-d9 are limited, it is a factor to consider.

  • Microbial Growth: Urine can be a substrate for microbial growth, which could potentially lead to the degradation of the analyte. Prompt processing and proper storage can mitigate this risk.

Q3: I am concerned about the long-term stability of Salbutamol-d9 in plasma samples stored at -20°C for my multi-month study. Is this a valid concern?

Yes, long-term stability is a critical consideration for any bioanalytical study. For Salbutamol, and by extension Salbutamol-d9, storage at -20°C for extended periods may not be sufficient to prevent degradation.

Recommendations:

  • Optimal Storage Temperature: For long-term storage (months to years), it is highly recommended to store plasma and serum samples at -80°C. This significantly slows down degradation processes.

  • Stability Testing: Before initiating a long-term study, it is best practice to perform a long-term stability assessment of Salbutamol-d9 in the specific biological matrix and storage conditions you plan to use. This involves analyzing spiked quality control (QC) samples at various time points throughout the intended storage duration.

  • Literature Data: While direct long-term stability data for Salbutamol-d9 is scarce, a study on the simultaneous determination of salbutamol and clenbuterol (B1669167) in human plasma using Salbutamol-d3 and Salbutamol-d9 as internal standards reported that the degradation of salbutamol was below 11% after 24 hours at room temperature, implying good short-term stability.[3][4] For long-term stability, it is prudent to rely on data generated under your specific laboratory conditions.

Data on Stability of Salbutamol and its Deuterated Analogs

The following tables summarize available data on the stability of Salbutamol and its deuterated internal standards in biological samples. It is important to note that direct quantitative stability data for Salbutamol-d9 is limited, and the data presented here is a compilation from studies on Salbutamol and other deuterated analogs (e.g., Salbutamol-d3), which are expected to have similar stability profiles.

Table 1: Short-Term (Bench-Top) Stability

Analyte/Internal StandardMatrixStorage ConditionDurationStability OutcomeReference
SalbutamolHuman PlasmaRoom Temperature24 hoursDegradation < 11%[3][4]
SalbutamolHuman UrineNot Specified5 weeksConcentration reduction up to 25.8%[2]

Table 2: Freeze-Thaw Stability

Analyte/Internal StandardMatrixNumber of CyclesStorage TemperatureStability OutcomeReference
Salbutamol-d3Human PlasmaNot SpecifiedNot SpecifiedMethod validated, implying acceptable stability[5]
General AnalytesSerumUp to 10 cycles-20°CAdequate stability for many common analytes[6][7]

Table 3: Long-Term Stability

Analyte/Internal StandardMatrixStorage TemperatureDurationStability OutcomeReference
Salbutamol0.9% NaCl Solution5°C ± 3°C30 daysStable[8][9][10]
General AnalytesSerum-20°C3 monthsAdequate stability for many common analytes[6][7]

Note: The stability of deuterated internal standards is a critical component of bioanalytical method validation. Regulatory guidelines generally consider a deviation of ±15% from the nominal concentration as acceptable for stability assessments.

Experimental Protocols & Workflows

General Experimental Workflow for Bioanalytical Sample Analysis

The following diagram illustrates a typical workflow for the analysis of biological samples using an internal standard like Salbutamol-d9.

experimental_workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Plasma, Serum, Urine) Aliquoting Aliquoting SampleCollection->Aliquoting Storage Storage (-80°C) Aliquoting->Storage Thawing Sample Thawing Storage->Thawing IS_Spiking Internal Standard Spiking (Salbutamol-d9) Thawing->IS_Spiking SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE) IS_Spiking->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataProcessing Data Processing LCMS_Analysis->DataProcessing Quantification Quantification DataProcessing->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for bioanalytical sample analysis.

Logical Workflow for Troubleshooting Stability Issues

This diagram outlines a logical approach to troubleshooting unexpected stability issues with Salbutamol-d9.

troubleshooting_workflow Start Unexpected Degradation of Salbutamol-d9 Observed Check_FT Review Freeze-Thaw Cycles Start->Check_FT Check_BT Assess Bench-Top Time Start->Check_BT Check_LT Evaluate Long-Term Storage Start->Check_LT Check_Solution Verify Stock Solution Integrity Start->Check_Solution Check_FT->Check_BT No Result_FT_High High Number of Cycles (>3) Check_FT->Result_FT_High Yes Check_BT->Check_LT No Result_BT_Long Prolonged Time at RT Check_BT->Result_BT_Long Yes Check_LT->Check_Solution No Result_LT_Temp Inappropriate Storage Temp. Check_LT->Result_LT_Temp Yes Result_Solution_Old Stock Solution Expired/ Improperly Stored Check_Solution->Result_Solution_Old Yes Action_FT Aliquot Samples Limit Cycles Result_FT_High->Action_FT Action_BT Process Samples Promptly Use Ice/Refrigeration Result_BT_Long->Action_BT Action_LT Store at -80°C Result_LT_Temp->Action_LT Action_Solution Prepare Fresh Stock Solution Result_Solution_Old->Action_Solution

Caption: Troubleshooting workflow for Salbutamol-d9 stability.

References

Salbutamol LC-MS/MS Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Salbutamol (B1663637) LC-MS/MS Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of salbutamol in a question-and-answer format.

Q1: I am observing poor peak shape (tailing or fronting) for my salbutamol peak. What are the possible causes and solutions?

A1: Poor peak shape for salbutamol, a basic compound, is a frequent issue in reversed-phase chromatography. The primary cause is often secondary interactions between the positively charged analyte and residual free silanol (B1196071) groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification:

  • Column Choice and Conditioning:

    • Column Selection: Using a column with a highly inert stationary phase (e.g., end-capped C18) can minimize silanol interactions.

    • Column Conditioning: Pre-conditioning the column with the ion-pairing agent (e.g., TEA) before analysis can improve peak shape.[1]

  • Injection Solvent Mismatch:

    • Ensure the solvent used to dissolve the final extracted sample is as close in composition as possible to the initial mobile phase to prevent peak distortion.

Q2: My salbutamol signal intensity is low and inconsistent, suggesting ion suppression or enhancement. How can I address this?

A2: Ion suppression or enhancement is a common matrix effect in LC-MS/MS, where co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte in the mass spectrometer source.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. Various SPE cartridges are available, and the choice depends on the sample matrix (e.g., urine, plasma).[4][5]

    • Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract. Ethyl acetate is a commonly used solvent for extracting salbutamol.[3]

    • Protein Precipitation: While a simpler method, it may be less effective at removing all matrix interferences compared to SPE or LLE. Acetonitrile (B52724) is a common precipitation solvent.[6][7]

  • Optimize Chromatography:

    • Gradient Elution: Employing a gradient elution program can help to chromatographically separate salbutamol from matrix components that may cause ion suppression.[8][9]

    • Divert Valve: Use a divert valve to direct the early and late eluting parts of the chromatogram (which often contain high concentrations of matrix components) to waste, rather than into the mass spectrometer.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS (e.g., Salbutamol-d3) is the best way to compensate for matrix effects, as it will be affected by suppression or enhancement in the same way as the analyte.[6]

Q3: I am not sure which MRM transitions and collision energies are optimal for salbutamol. How can I determine the best parameters?

A3: The selection and optimization of Multiple Reaction Monitoring (MRM) transitions and their corresponding collision energies are critical for achieving the best sensitivity and specificity.

Optimization Workflow:

  • Infuse a standard solution of salbutamol directly into the mass spectrometer to obtain the precursor ion (Q1) mass, which is typically [M+H]⁺ at m/z 240.1 or 240.2.[3][6]

  • Perform a product ion scan on the precursor ion to identify the most abundant and specific product ions (Q3). Common product ions for salbutamol are m/z 148.1, 166.1, and 222.1.[2][10]

  • Optimize the collision energy (CE) for each MRM transition. This is done by ramping the CE and monitoring the signal intensity of the product ion. The optimal CE is the one that produces the highest signal intensity.[10][11] Most mass spectrometer software has automated procedures for this optimization.[12]

  • Select a quantifier and a qualifier transition. The most intense transition is typically used for quantification, while a second, less intense transition is used for confirmation.

Experimental Protocols

Below are detailed methodologies for common experiments in salbutamol LC-MS/MS analysis.

Protocol 1: Salbutamol Analysis in Human Plasma using Protein Precipitation

This protocol is adapted from a method for the pharmacokinetic study of salbutamol.[6]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard solution (Salbutamol-d3).

    • Add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18, 2.1 mm x 150 mm, 5 µm[6]

    • Mobile Phase: Methanol:Water (containing 10 mM ammonium acetate and 0.1% formic acid)[6]

    • Flow Rate: 0.5 mL/min[6]

    • Elution: Isocratic[6]

    • Injection Volume: 10 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

    • MRM Transitions:

      • Salbutamol: m/z 240.1 → 148.1[6]

      • Salbutamol-d3 (IS): m/z 243.1 → 151.0[6]

Protocol 2: Salbutamol Analysis in Human Urine using 'Dilute-and-Shoot'

This protocol is a rapid and simple method suitable for high-throughput screening.[8]

  • Sample Preparation ('Dilute-and-Shoot'):

    • To 1 mL of urine, add a known amount of internal standard (e.g., d6-salbutamol to a final concentration of 500 ng/mL).[8]

    • Vortex to mix.

    • Directly inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[8]

  • Chromatographic Conditions:

    • Column: C18, 4 mm x 70 mm, 5 µm particle size[8]

    • Mobile Phase A: 5 mM ammonium acetate with 0.1% glacial acetic acid (pH 3.5)[8]

    • Mobile Phase B: Acetonitrile[8]

    • Gradient: 0% B to 100% B over 7 minutes[8]

    • Flow Rate: 800 µL/min[8]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI)[8]

    • MRM Transitions:

      • Salbutamol: m/z 240 → 148[8]

      • d6-Salbutamol (IS): m/z 246 → 148[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for salbutamol analysis.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

MatrixSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Human PlasmaProtein Precipitation0.100 - 10.00.100[6]
Human PlasmaLiquid-Liquid Extraction0.02 - 100.02[3]
Human UrineLiquid-Liquid Extraction1 - 10001[3]
Human Urine'Dilute-and-Shoot'200 - 200020[8]
Porcine UrineSolid-Phase Extraction0.1 - 100.3[1]

Table 2: Precision and Accuracy

MatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Human Plasma0.1, 1, 8< 15%< 15%85-115%[6]
Human Urine200, 500, 1000-14.1, 7.1, 4.8-[8]

Visualizations

Experimental Workflow for Salbutamol Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard (e.g., Salbutamol-d3) Sample->Add_IS Extraction Extraction (SPE, LLE, or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General experimental workflow for the LC-MS/MS analysis of salbutamol.

Troubleshooting Logic for Poor Peak Shape

troubleshooting_peak_shape cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Salbutamol Peak Shape (Tailing/Fronting) Silanol_Interaction Secondary Silanol Interactions Problem->Silanol_Interaction pH_Drift Mobile Phase pH Drift Problem->pH_Drift Solvent_Mismatch Injection Solvent Mismatch Problem->Solvent_Mismatch Ion_Pair Add Ion-Pairing Agent (e.g., TEA) Silanol_Interaction->Ion_Pair Inert_Column Use Inert, End-Capped Column Silanol_Interaction->Inert_Column Buffer_pH Buffer Mobile Phase pH_Drift->Buffer_pH Match_Solvent Match Injection Solvent to Mobile Phase Solvent_Mismatch->Match_Solvent

Caption: Troubleshooting logic for addressing poor peak shape in salbutamol analysis.

References

minimizing ion suppression in salbutamol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in salbutamol (B1663637) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in salbutamol analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, in this case, salbutamol, is reduced by the presence of co-eluting matrix components.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analytical method.[1] In bioanalytical studies, endogenous components from matrices like plasma, urine, or serum such as salts, proteins, and lipids are common causes of ion suppression.[2]

Q2: How can I determine if ion suppression is affecting my salbutamol analysis?

A2: A post-column infusion experiment is a widely used technique to identify and visualize regions of ion suppression in your chromatogram.[2][3] This involves infusing a constant flow of a salbutamol standard solution into the LC eluent after the analytical column and before the mass spectrometer's ion source.[3] When a blank matrix sample is injected, any dip in the constant signal of the salbutamol standard indicates the retention time at which matrix components are eluting and causing ion suppression.[2]

Q3: What are the most common sources of ion suppression in biological samples?

A3: The most common sources of ion suppression in biological matrices include:

  • Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic for causing ion suppression.

  • Salts: High concentrations of salts from buffers or the biological matrix itself can interfere with the ionization process.

  • Proteins: Although larger molecules, they can still interfere with the ionization source if not adequately removed.[2]

  • Other endogenous matrix components: A complex biological sample contains numerous other small molecules that can co-elute with salbutamol and compete for ionization.

Q4: Can the choice of ionization technique affect ion suppression?

A4: Yes, the choice of ionization technique can influence the extent of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression compared to Atmospheric Pressure Chemical Ionization (APCI).[4] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, could be a viable strategy to mitigate the issue.

Troubleshooting Guides

Problem: I am observing low signal intensity and poor sensitivity for salbutamol.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Solutions:

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Solid Phase Extraction (SPE) is often more effective than Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) at removing a wider range of interferences.[5][6]

    • Chromatographic Separation: Modify your LC method to achieve better separation between salbutamol and the interfering matrix components. This can involve changing the analytical column, mobile phase composition, or gradient profile.

    • Dilute the Sample: If the salbutamol concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen their suppressive effects.[1]

Problem: I am seeing inconsistent and irreproducible results for my quality control (QC) samples.

  • Possible Cause: Variable matrix effects between different sample preparations.

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to salbutamol, it will be affected by ion suppression to a similar degree, allowing for accurate quantification based on the analyte-to-IS ratio.[1]

    • Matrix-Matched Calibrants: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.

    • Improve Sample Preparation Consistency: Ensure your sample preparation protocol is robust and consistently applied to all samples to minimize variability in matrix composition.

Experimental Protocols

Solid Phase Extraction (SPE) for Salbutamol in Human Urine

This protocol is based on the use of a mixed-mode cation exchange cartridge.

Materials:

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard.

  • Cartridge Conditioning: Condition the Oasis MCX cartridge with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated urine sample onto the cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1% orthophosphoric acid in water.

    • Wash the cartridge with 2 mL of acetonitrile.

  • Elution: Elute the salbutamol and IS from the cartridge with 2 mL of 5% ammonia in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) for Salbutamol in Human Plasma

Materials:

  • Ethyl acetate (B1210297) (HPLC grade)

  • Sodium carbonate buffer (pH 9.6)

  • Internal Standard (IS) solution (e.g., Salbutamol-d3)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Preparation: To 0.5 mL of plasma in a centrifuge tube, add the internal standard.

  • pH Adjustment: Add 0.5 mL of sodium carbonate buffer (pH 9.6) and vortex mix.

  • Extraction: Add 3 mL of ethyl acetate and vortex for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer: Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.[7]

Protein Precipitation (PPT) for Salbutamol in Human Plasma

Materials:

  • Acetonitrile (HPLC grade), chilled at -20°C

  • Internal Standard (IS) solution (e.g., Salbutamol-d3)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase to improve peak shape and compatibility with the LC system.

  • Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.[8]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Salbutamol Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Recovery Generally lower and more variable (can be >80%)[9]Good recovery, often >80%High and consistent recovery, often >90%[10]
Matrix Effect Removal Least effective; significant ion suppression may remainModerately effective; removes proteins and some lipidsMost effective; provides the cleanest extracts
Selectivity LowModerateHigh
Speed & Throughput Fast, suitable for high-throughputSlower, more labor-intensiveCan be automated for high-throughput
Cost per Sample LowModerateHigh

Visualizations

Experimental Workflow for Post-Column Infusion

The following diagram illustrates the experimental setup for a post-column infusion experiment to detect ion suppression.

PostColumnInfusion LC LC System (Pump, Autosampler) Column Analytical Column LC->Column Mobile Phase + Sample Tee T-piece Mixer Column->Tee Column Eluent SyringePump Syringe Pump (Salbutamol Standard) SyringePump->Tee Constant Infusion MS Mass Spectrometer (Ion Source & Detector) Tee->MS Data Data Acquisition System MS->Data Signal

Caption: Workflow for post-column infusion experiment.

Logical Relationship for Troubleshooting Ion Suppression

This diagram outlines a logical approach to troubleshooting and mitigating ion suppression in salbutamol analysis.

TroubleshootingWorkflow Start Problem: Low/Inconsistent Salbutamol Signal CheckIS Using Stable Isotope Labeled Internal Standard? Start->CheckIS ImplementIS Implement SIL-IS CheckIS->ImplementIS No EvaluateMatrixEffect Evaluate Matrix Effect (Post-Column Infusion) CheckIS->EvaluateMatrixEffect Yes ImplementIS->EvaluateMatrixEffect SuppressionPresent Ion Suppression Observed? EvaluateMatrixEffect->SuppressionPresent OptimizeLC Optimize Chromatographic Separation SuppressionPresent->OptimizeLC Yes NoSuppression Consider Other Issues (e.g., Instrument Performance) SuppressionPresent->NoSuppression No ImproveSamplePrep Improve Sample Preparation OptimizeLC->ImproveSamplePrep DiluteSample Dilute Sample ImproveSamplePrep->DiluteSample Reevaluate Re-evaluate Performance DiluteSample->Reevaluate Reevaluate->SuppressionPresent Still Present End Problem Resolved Reevaluate->End Resolved

Caption: Troubleshooting workflow for ion suppression.

References

Technical Support Center: Salbutamol Analysis & Isobaric Interferences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isobaric interferences during the analysis of salbutamol (B1663637).

Frequently Asked Questions (FAQs)

Q1: What are isobaric interferences in the context of salbutamol analysis?

A1: Isobaric interferences occur when compounds having the same nominal mass-to-charge ratio (m/z) as salbutamol co-elute during chromatographic analysis and are detected simultaneously by the mass spectrometer. This can lead to inaccurate quantification and false-positive results. For salbutamol, which has a monoisotopic mass of 239.16 g/mol , the protonated molecule ([M+H]⁺) is observed at an m/z of approximately 240.2. Any other compound with a molecular weight that results in the same m/z can be a potential isobaric interferent.

Q2: What are the common sources of isobaric interferences for salbutamol?

A2: Common sources of isobaric interferences for salbutamol can include:

  • Co-administered drugs: Other medications, particularly those used to treat respiratory conditions, may have the same nominal mass. A key example is Terbutaline , another beta-2 agonist, with a molecular weight of 225.28 g/mol , which is structurally similar to salbutamol.[1][2][3][4]

  • Metabolites: Salbutamol itself is metabolized, primarily to salbutamol-4'-O-sulfate. While this metabolite has a different mass, other metabolites or degradation products could potentially be isobaric.

  • Endogenous compounds: Naturally occurring molecules within a biological matrix (e.g., urine, plasma) could have the same nominal mass as salbutamol.

  • Matrix effects: Components of the sample matrix can combine to form adducts or ions that are isobaric with the analyte of interest.[5]

Q3: How can I identify potential isobaric interferences in my salbutamol analysis?

A3: Identifying potential interferences involves a combination of careful examination of your analytical data and an understanding of the sample's context:

  • Review chromatography: Examine the peak shape of salbutamol. Unusually broad or asymmetric peaks may indicate the presence of a co-eluting compound.

  • Scrutinize mass spectra: If using a high-resolution mass spectrometer, look for small mass differences within the peak that could indicate the presence of multiple compounds.

  • Analyze blank matrix: Inject a blank matrix sample (a sample without the analyte) to identify any endogenous compounds that might interfere.

  • Consider the sample source: If analyzing clinical samples, review the patient's medication list for potential isobaric drugs.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Salbutamol and a Suspected Isobaric Interferent (e.g., Terbutaline)

Symptom: Salbutamol and another compound (e.g., terbutaline) are not baseline separated, leading to overlapping peaks.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Mobile Phase Composition Modify the organic-to-aqueous ratio in your mobile phase. Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) as they can offer different selectivities. Adjusting the pH of the aqueous phase can also alter the retention of ionizable compounds like salbutamol and terbutaline.
Inadequate LC Column Chemistry The stationary phase of your column may not be providing sufficient selectivity. Consider trying a column with a different chemistry (e.g., C18, Phenyl-Hexyl, or a chiral column if enantiomeric separation is also a concern).[6][7]
Gradient Elution Not Optimized If using a gradient, the slope may be too steep. A shallower gradient around the elution time of salbutamol can improve the resolution between closely eluting compounds.
Flow Rate and Temperature Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Optimizing the column temperature can also affect selectivity and peak shape.
Issue 2: Inability to Distinguish Salbutamol from an Isobaric Interferent by Mass Spectrometry

Symptom: Two compounds have the same precursor ion m/z and similar fragmentation patterns, making differentiation by standard LC-MS/MS difficult.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Low-Resolution Mass Spectrometry A triple quadrupole or ion trap mass spectrometer may not have sufficient mass resolution to differentiate between compounds with very similar exact masses.
Identical Fragmentation Patterns Structural isomers can produce very similar or identical product ions upon fragmentation.
High-Resolution Mass Spectrometry (HRMS) Employing a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can differentiate between isobaric compounds based on their exact mass. Even small differences in elemental composition will result in measurable mass differences at high resolution.
Differential Ion Mobility Spectrometry (DIMS) This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation before mass analysis. This can be effective for separating isobaric compounds that have different structures.
Optimizing Fragmentation (MS/MS) Carefully optimize the collision energy to see if different product ions can be generated at different energies, which may help in differentiating the compounds.

Data Presentation

Table 1: Mass Spectrometric Data for Salbutamol and Potential Isobaric Interferent

CompoundMolecular FormulaMonoisotopic Mass (Da)Protonated Ion ([M+H]⁺) m/zKey Product Ions (m/z)
Salbutamol C₁₃H₂₁NO₃239.1521240.2148.1, 166.1, 222.1
Terbutaline C₁₂H₁₉NO₃225.1365226.1152.1, 137.1, 109.1

Note: While Terbutaline itself is not directly isobaric with Salbutamol's primary ion, it is a common structural analog and potential interference that requires good chromatographic separation. The primary challenge with isobaric interference comes from compounds with the same nominal mass.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Separation of Salbutamol and Terbutaline

This protocol outlines a general method that can be optimized for the baseline separation of salbutamol and its potential isobaric interferent, terbutaline.

1. Sample Preparation (Human Urine):

  • To 1 mL of urine, add an internal standard (e.g., Salbutamol-d3).
  • Perform enzymatic hydrolysis if conjugated forms are of interest.
  • Conduct solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge for sample clean-up and concentration.
  • Elute the analytes with a basic organic solvent.
  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient:
  • 0-1 min: 5% B
  • 1-8 min: Linear ramp to 95% B
  • 8-9 min: Hold at 95% B
  • 9-10 min: Return to 5% B
  • 10-12 min: Re-equilibration at 5% B
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Salbutamol: 240.2 → 148.1
  • Terbutaline: 226.1 → 152.1
  • Salbutamol-d3 (IS): 243.2 → 151.1
  • Ion Source Parameters: Optimize according to the instrument manufacturer's recommendations (e.g., capillary voltage, source temperature, gas flows).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Internal Standard (Salbutamol-d3) urine_sample->add_is hydrolysis Enzymatic Hydrolysis (Optional) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for salbutamol analysis.

troubleshooting_logic start Suspected Isobaric Interference check_chromatography Review Chromatogram for Co-elution start->check_chromatography optimize_lc Optimize LC Method (Mobile Phase, Column, Gradient) check_chromatography->optimize_lc resolved Peaks Resolved? optimize_lc->resolved yes_resolved Proceed with Quantification resolved->yes_resolved Yes no_resolved Peaks Not Resolved resolved->no_resolved No use_hrms Utilize High-Resolution MS no_resolved->use_hrms use_dims Consider Differential Ion Mobility no_resolved->use_dims differentiated Compounds Differentiated? use_hrms->differentiated use_dims->differentiated yes_differentiated Proceed with Quantification differentiated->yes_differentiated Yes no_differentiated Further Method Development Required differentiated->no_differentiated No

Caption: Troubleshooting logic for isobaric interference.

References

Technical Support Center: Chromatographic Resolution of Salbutamol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of salbutamol (B1663637) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolites of salbutamol found in biological samples?

A1: The primary metabolite of salbutamol in humans is salbutamol-4′-O-sulfate.[1][2][3] Other metabolites can be formed through processes like isomerization, oxidation, reduction, and glucuronidation, though they are generally found in lower concentrations.[4][5] In total, up to twelve different metabolites have been identified in human urine, plasma, and feces.[4][5]

Q2: What are the key challenges in the chromatographic separation of salbutamol and its metabolites?

A2: Key challenges include:

  • Peak tailing and distortion: Salbutamol is a basic compound, which can lead to undesirable interactions with residual silanol (B1196071) groups on silica-based columns, causing peak tailing.[6][7]

  • Co-elution with endogenous components: Biological matrices are complex, and endogenous substances can interfere with the peaks of interest.

  • Separation of enantiomers: Salbutamol is a chiral molecule, and separating its (R)- and (S)-enantiomers, as well as their respective metabolites, requires specialized chiral stationary phases or chiral additives in the mobile phase.[2][3][8][9][10][11]

  • Low concentrations in biological samples: The concentration of salbutamol and its metabolites can be very low, especially in plasma, necessitating highly sensitive detection methods like tandem mass spectrometry (MS/MS).[1][12]

Q3: What are the recommended column types for salbutamol analysis?

A3: The choice of column depends on the specific application:

  • Reversed-Phase (RP) Chromatography: C18 columns are widely used for the analysis of salbutamol and its metabolites.[6][7][13][14]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns can be a good alternative for separating polar compounds like salbutamol and its metabolites.[15]

  • Chiral Chromatography: For the separation of salbutamol enantiomers and their sulfoconjugated metabolites, teicoplanin-based chiral stationary phases are commonly employed.[2][3][10]

Troubleshooting Guide

Issue 1: Peak Tailing or Splitting

  • Question: My salbutamol peak is showing significant tailing or is split into multiple peaks. What could be the cause and how can I fix it?

  • Answer: Peak tailing or splitting for basic compounds like salbutamol is often due to interactions with acidic silanol groups on the surface of the stationary phase.[6][7] Here are several troubleshooting steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For basic compounds, a lower pH (e.g., 2-3) can protonate the analyte and minimize interactions with silanols. Conversely, a higher pH can suppress the ionization of silanol groups.[6][16]

    • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can effectively mask the active silanol sites and improve peak shape.[7][13][16]

    • Use an End-Capped Column: Employ a modern, well-end-capped C18 column to reduce the number of accessible silanol groups.

    • Column Contamination: Over time, the column can become contaminated. Try flushing the column with a strong solvent or, if using a guard column, replace it.[17]

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[17][18]

Issue 2: Poor Resolution Between Salbutamol and its Metabolites

  • Question: I am unable to achieve baseline separation between salbutamol and its primary metabolite, salbutamol-4′-O-sulfate. How can I improve the resolution?

  • Answer: Improving the resolution between closely eluting compounds requires optimization of several chromatographic parameters:

    • Modify Mobile Phase Composition: Adjust the organic modifier (e.g., acetonitrile (B52724) or methanol) content. A lower percentage of the organic solvent will generally increase retention and may improve separation.[13]

    • Gradient Elution: Employing a gradient elution program, where the mobile phase composition is changed over time, can significantly enhance the resolution of complex mixtures.[13]

    • Change Stationary Phase: If resolution is still insufficient on a C18 column, consider a different stationary phase chemistry, such as a phenyl-hexyl column, which offers different selectivity.[19]

    • Temperature: Adjusting the column temperature can alter selectivity and improve resolution.

Issue 3: Low Sensitivity and Poor Signal-to-Noise Ratio

  • Question: The peaks for salbutamol and its metabolites are very small, making accurate quantification difficult. How can I increase the sensitivity of my method?

  • Answer: Low sensitivity can be addressed through several approaches:

    • Sample Preparation: Implement a sample pre-concentration step, such as solid-phase extraction (SPE), to enrich the analytes of interest and remove interfering matrix components.[8][16]

    • Detector Choice: For low-level quantification in biological matrices, using a highly sensitive detector like a tandem mass spectrometer (MS/MS) is often necessary.[1][12][20]

    • Optimize MS/MS Parameters: If using LC-MS/MS, optimize the ionization source parameters (e.g., spray voltage, gas flows) and collision energies for the specific analytes to maximize signal intensity.

    • Mobile Phase Additives: The choice of mobile phase additives can impact ionization efficiency in MS. Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred over non-volatile phosphate (B84403) buffers.

Quantitative Data Summary

Table 1: HPLC and UPLC-MS/MS Method Parameters for Salbutamol and Metabolite Analysis

ParameterHPLC Method 1[13]HPLC Method 2[16]UPLC-MS/MS Method[21]
Column LiChrosorb RP-18ODS Hypersil (150 x 4 mm, 5 µm)Not Specified
Mobile Phase A 40 mM Sodium Dihydrogen Phosphate, 5.74 mM Triethylamine (pH 3.0)30 mM Sodium Dihydrogen Phosphate, 30 mM Triethylamine (pH 6.0)5% Acetonitrile, 95% Water with 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol (B129727)95% Acetonitrile, 5% Water with 0.1% Formic Acid
Gradient 4% to 9% Acetonitrile after 6 minIsocratic (90:10, A:B)Gradient Elution
Flow Rate Not Specified1 mL/minNot Specified
Detection Diode-Array DetectionCoulometric Electrode ArrayTandem Mass Spectrometry (MRM)
Retention Time (Salbutamol) Not SpecifiedNot Specified4.079 min
Retention Time (Metabolite) Not SpecifiedNot Specified3.502 min (Salbutamol-4′-O-sulfate)

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting salbutamol and its metabolites from urine or plasma.

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18 or mixed-mode cation exchange) with methanol followed by equilibration with water or an appropriate buffer.

  • Loading: Load the pre-treated biological sample (e.g., diluted urine or plasma) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.

  • Elution: Elute the analytes of interest with a suitable solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection into the chromatographic system.

Protocol 2: Chiral Separation of Salbutamol Enantiomers

This protocol outlines a method for the separation of (R)- and (S)-salbutamol.

  • Column: Use a chiral stationary phase, such as a teicoplanin-based column (e.g., CHIROBIOTIC T).[3]

  • Mobile Phase: A common mobile phase for chiral separation of salbutamol consists of a mixture of methanol or acetonitrile with a small amount of an acidic and a basic modifier (e.g., acetic acid and triethylamine).

  • Flow Rate: Set the flow rate typically between 0.5 and 1.0 mL/min.

  • Detection: Use a sensitive detector such as a fluorescence detector or a mass spectrometer.

  • Injection: Inject the sample extract onto the column and record the chromatogram. The (R)- and (S)-enantiomers should elute as separate peaks.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Pretreatment Pre-treatment (e.g., Dilution) Sample->Pretreatment SPE Solid-Phase Extraction Pretreatment->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Injection Injection Evaporation->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the analysis of salbutamol and its metabolites.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckpH Is Mobile Phase pH Optimized? Start->CheckpH AdjustpH Adjust pH (e.g., pH 2-3 for basic analytes) CheckpH->AdjustpH No CheckModifier Is a Tailing Reducer Used? CheckpH->CheckModifier Yes AdjustpH->CheckModifier AddModifier Add Competing Base (e.g., Triethylamine) CheckModifier->AddModifier No CheckColumn Is the Column Old or Contaminated? CheckModifier->CheckColumn Yes AddModifier->CheckColumn ReplaceColumn Replace Guard Column or Flush/Replace Analytical Column CheckColumn->ReplaceColumn Yes CheckOverload Is the Sample Concentrated? CheckColumn->CheckOverload No ReplaceColumn->CheckOverload DiluteSample Dilute Sample and Re-inject CheckOverload->DiluteSample Yes End Peak Shape Improved CheckOverload->End No DiluteSample->End

Caption: A decision tree for troubleshooting peak tailing issues.

References

Technical Support Center: Optimizing Salbutamol Extraction Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction recovery of salbutamol (B1663637) from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the analysis of salbutamol in biological and other complex samples.

Troubleshooting Guide

Low recovery, high variability, and interfering peaks are common hurdles in the extraction of salbutamol. This guide addresses specific issues, their probable causes, and recommended solutions to enhance the robustness and reliability of your extraction methodology.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Recovery Inappropriate pH during extraction: Salbutamol's charge state is pH-dependent, affecting its solubility and interaction with extraction solvents or sorbents.Adjust the sample pH to be basic (around pH 9-10) to ensure salbutamol is in its neutral form, which is more amenable to extraction with organic solvents in LLE or retention on non-polar SPE phases.
Inefficient elution from SPE cartridge: The elution solvent may not be strong enough to displace salbutamol from the sorbent.Optimize the elution solvent. For reversed-phase SPE, a common effective eluent is a mixture of methanol (B129727) or acetonitrile (B52724) with a small percentage of an acid like formic or trifluoroacetic acid to protonate the salbutamol and facilitate its release.[1][2]
Analyte degradation: Salbutamol can be unstable under certain conditions, including exposure to specific solvents or temperatures.[3]Investigate the stability of salbutamol in your sample matrix and processing solvents.[3] Avoid prolonged storage and high temperatures. Consider the use of antioxidants if oxidative degradation is suspected.
Suboptimal Solid-Phase Extraction (SPE) sorbent: The chosen SPE sorbent may not have the ideal interaction chemistry for retaining salbutamol from the sample matrix.Select an appropriate SPE sorbent based on the properties of salbutamol. Mixed-mode cation exchange cartridges are often effective. For example, Oasis MCX cartridges have been used successfully for salbutamol extraction.[4]
High Matrix Effects in LC-MS/MS Analysis Co-elution of interfering compounds: Endogenous components from the matrix (e.g., phospholipids (B1166683) from plasma, salts from urine) can co-elute with salbutamol and cause ion suppression or enhancement.[5]Improve the sample clean-up process. This can involve optimizing the wash steps in your SPE protocol or employing a different extraction technique like liquid-liquid extraction (LLE) followed by SPE.[1][2] Modifying the chromatographic conditions, such as the mobile phase composition or gradient, can also help separate salbutamol from interfering matrix components.[6]
Insufficient sample cleanup: The extraction protocol may not be adequately removing matrix components.Incorporate additional wash steps in your SPE protocol. For instance, a wash with a weak organic solvent can remove less polar interferences without eluting the salbutamol. A well-designed LLE can also effectively partition salbutamol away from many matrix components.
Poor Reproducibility (High %RSD) Inconsistent sample processing: Variations in manual extraction steps such as vortexing time, pH adjustment, or solvent volumes can lead to inconsistent results.Standardize all manual steps of the protocol. Where possible, utilize automated sample preparation systems to minimize human error.[7]
Variable SPE cartridge performance: Inconsistent packing or batch-to-batch variability of SPE cartridges can affect recovery.Use high-quality, certified SPE cartridges from a reputable supplier. Perform a quality check on new batches of cartridges.
Peak Tailing or Splitting in Chromatography Interaction with active sites on the HPLC column: Free silanol (B1196071) groups on silica-based C18 columns can interact with the basic amine group of salbutamol, leading to poor peak shape.[8]Use an end-capped HPLC column. The addition of a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase can also help to block the active silanol sites and improve peak symmetry.[8]
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of salbutamol and its interaction with the stationary phase.Buffer the mobile phase to a pH that ensures a consistent ionization state for salbutamol. A pH around 2.5-3.5 is often used for reversed-phase chromatography of salbutamol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for extracting salbutamol from plasma?

A1: Solid-phase extraction (SPE) is a widely used and effective method for extracting salbutamol from plasma due to its high selectivity and ability to provide clean extracts.[1][2][9] A common approach involves using a mixed-mode cation exchange sorbent. Liquid-liquid extraction (LLE) is also a viable option, often using ethyl acetate (B1210297) as the extraction solvent.[10]

Q2: How can I minimize the degradation of salbutamol during sample storage and preparation?

A2: Salbutamol can degrade over time, especially in solution.[3] To minimize degradation, store samples at low temperatures (e.g., -20°C or -80°C) and protect them from light. During sample preparation, avoid high temperatures and prolonged exposure to harsh pH conditions. It has been noted that salbutamol concentration in urine can decrease by up to 25.8% after 5 weeks of storage.[3]

Q3: What are the key parameters to optimize for a solid-phase extraction (SPE) method for salbutamol?

A3: The key parameters for SPE method optimization include:

  • Sorbent selection: Choose a sorbent that provides good retention for salbutamol while allowing for the removal of matrix interferences. Mixed-mode cation exchange and polymeric reversed-phase sorbents are good starting points.[4][11]

  • Sample pH: Adjust the sample pH to ensure optimal retention of salbutamol on the sorbent.

  • Wash solvent: Use a wash solvent that removes interferences without eluting the analyte.

  • Elution solvent: Select a solvent that effectively and completely elutes salbutamol from the sorbent. This often involves a change in pH or solvent strength.[1][2]

  • Flow rate: Optimizing the flow rate during sample loading, washing, and elution can improve recovery and reproducibility.[12]

Q4: Can I use a "dilute-and-shoot" approach for salbutamol analysis in urine?

A4: While a "dilute-and-shoot" approach is simple, it is often not suitable for complex matrices like urine when high sensitivity is required, as it does not remove matrix components that can cause significant ion suppression in LC-MS/MS analysis.[13] However, for screening purposes or when the salbutamol concentration is high, a simple dilution followed by direct injection may be feasible.[14]

Q5: What are typical recovery rates for salbutamol extraction?

A5: Recovery rates can vary significantly depending on the matrix and the extraction method used. With optimized methods, recovery rates are generally expected to be high and reproducible. For example, an SPE method using a phenylboronate-salbutamol complex reported mean recoveries of over 90% from spiked plasma.[9] Another SPE method for serum achieved recoveries of 60-65%.[1][2]

Data on Salbutamol Extraction Recovery

The following tables summarize quantitative data on the extraction recovery of salbutamol from various matrices using different analytical techniques.

Table 1: Salbutamol Extraction Recovery from Human Plasma/Serum

Extraction MethodMatrixSorbent/SolventAnalytical TechniqueAverage Recovery (%)Reference
Solid-Phase Extraction (SPE)PlasmaPhenylboronic Acid on C18HPLC-Fluorimetric> 90%[9]
Solid-Phase Extraction (SPE)SerumHyper-cross-linked styrene–divinylbenzeneGC-MS60-65%[1][2]
Liquid-Liquid Extraction (LLE)PlasmaEthyl AcetateLC-MS/MSNot explicitly stated, but method was validated[10]
Solid-Phase Extraction (SPE)SerumMolecularly Imprinted PolymerNot specified~104.79%[15]

Table 2: Salbutamol Extraction Recovery from Human Urine

Extraction MethodMatrixSorbent/SolventAnalytical TechniqueAverage Recovery (%)Reference
Solid-Phase Extraction (SPE)UrineBaker-carboxylic acidSIA-FluorescenceBetter than with chemiluminescence detection[16]
Liquid-Phase Microextraction (LPME)UrineDihexyl ether with Aliquat 336HPLC-PDA or HPLC-MSNot specified as % recovery, but enrichment factors up to 52.9 were achieved[17]
"Dilute-and-Shoot"UrineNone (direct injection)LC-MS/MSNot applicable (no extraction step)[14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Salbutamol from Human Plasma

This protocol is a general guideline based on common practices and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard.

    • Add 1 mL of a suitable buffer (e.g., 50 mM sodium carbonate buffer, pH 9.6) to adjust the pH.[9]

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the salbutamol from the cartridge with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol). Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.

Visualized Experimental Workflow

The following diagram illustrates a typical solid-phase extraction (SPE) workflow for the extraction of salbutamol from a biological matrix.

SPE_Workflow Sample Sample Pre-treatment (e.g., Plasma + Buffer) Load Sample Loading Sample->Load Load Pre-treated Sample Condition SPE Cartridge Conditioning (Methanol, Water) Condition->Load Wash1 Wash Step 1 (e.g., Water) Load->Wash1 Wash2 Wash Step 2 (e.g., Weak Organic Solvent) Wash1->Wash2 Elute Elution (e.g., Acidified Methanol) Wash2->Elute Evap Evaporation & Reconstitution Elute->Evap Collect Eluate Analysis LC-MS/MS Analysis Evap->Analysis

References

Validation & Comparative

The Gold Standard: Validating Salbutamol Analysis with Salbutamol-d9

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. For the widely used bronchodilator, salbutamol (B1663637), the use of a deuterated internal standard, Salbutamol-d9, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for bioanalytical and pharmaceutical quality control assays. This guide provides a comparative analysis of this method against older techniques, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its advantages.

Performance Comparison: The Superiority of Isotope Dilution

The primary advantage of using a stable isotope-labeled internal standard like Salbutamol-d9 is its ability to compensate for variations in sample preparation and matrix effects during analysis. As Salbutamol-d9 is chemically identical to salbutamol, it co-elutes and experiences similar ionization suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification.

A comparison of validation parameters between the LC-MS/MS method using Salbutamol-d9 and traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods highlights this superiority.

ParameterLC-MS/MS with Salbutamol-d9HPLC-UV
Linearity Range 0.1 - 10 ng/mL[1]1 - 6 µg/mL[2]
Limit of Quantification (LOQ) 0.02 ng/mL (in plasma)[3]0.048 µg/mL[4]
Accuracy (% Recovery) 83.82 - 102.33%[1]99.58%[4]
Precision (%RSD) < 5.04%[1]< 2%[5]
Sample Preparation Direct injection or simple protein precipitation/SPEOften requires more extensive liquid-liquid or solid-phase extraction

As the data indicates, the LC-MS/MS method with Salbutamol-d9 offers significantly lower limits of quantification, making it ideal for pharmacokinetic studies where concentrations in biological matrices can be very low. While both methods demonstrate good accuracy and precision, the use of an isotopic internal standard in LC-MS/MS provides greater confidence in the results by correcting for potential errors throughout the analytical process.

Experimental Protocol: A Validated LC-MS/MS Method

This section details a representative experimental protocol for the validation of salbutamol analysis in human urine using Salbutamol-d9 as an internal standard.

1. Materials and Reagents

  • Salbutamol reference standard

  • Salbutamol-d9 internal standard

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

  • Human urine (drug-free)

2. Sample Preparation A simple "dilute-and-shoot" method can be employed for urine samples.[6]

  • To 950 µL of blank human urine, add 50 µL of a working solution of Salbutamol-d9 (to achieve a final concentration of 10 ng/mL).

  • Vortex the sample for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

For more complex matrices like plasma, a protein precipitation step with acetonitrile may be necessary.

3. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometric Conditions

  • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Salbutamol: m/z 240.2 → 148.1[3]

    • Salbutamol-d9: m/z 249.2 → 157.1

  • Key MS Parameters:

    • Curtain Gas: 20 psi

    • Collision Gas: 8 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500 °C

Experimental Workflow

The following diagram illustrates the logical flow of the analytical method validation process for salbutamol using Salbutamol-d9.

Salbutamol Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Urine Sample Spike Spike with Salbutamol-d9 Sample->Spike Vortex Vortex Spike->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Salbutamol / Salbutamol-d9) Integration->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Workflow for Salbutamol Quantification using Salbutamol-d9.

Signaling Pathway of Salbutamol

Salbutamol exerts its therapeutic effect by acting as a short-acting β2-adrenergic receptor agonist. The diagram below illustrates the signaling pathway initiated upon salbutamol binding.

Salbutamol Signaling Pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle Leads to

Caption: Salbutamol's mechanism of action via the β2-adrenergic receptor pathway.

References

A Researcher's Guide to Internal Standards for Salbutamol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of salbutamol (B1663637) is critical. The use of an appropriate internal standard (IS) is paramount in analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to ensure reliability by correcting for variations in sample preparation and instrument response. This guide provides a comparative overview of commonly used internal standards for salbutamol analysis, supported by experimental data from published studies.

The Role of an Internal Standard

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. It helps to improve the precision and accuracy of the quantitative analysis. The ideal internal standard for salbutamol should co-elute or elute closely with salbutamol and exhibit similar ionization efficiency and extraction recovery.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Urine, Plasma) Spike Spike with Salbutamol & Internal Standard Sample->Spike Extraction Extraction (e.g., SPE, LLE, PP) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS or GC-MS/MS Analysis Evaporation->LC_MS Integration Peak Integration LC_MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General experimental workflow for the quantitative analysis of salbutamol using an internal standard.

Comparison of Internal Standards

This section details the performance of various internal standards used in salbutamol analysis based on published literature.

Deuterated Salbutamol (Salbutamol-d3)

Deuterated analogs are often considered the gold standard for internal standards in mass spectrometry because their chemical and physical properties are very similar to the analyte.

Experimental Protocol (GC-MS/MS in Human Urine)

A study utilized a gas chromatography-tandem mass spectrometry (GC-MS/MS) method for the quantification of salbutamol in human urine with salbutamol-d3 (B1282054) as the internal standard.[1] The sample preparation involved enzymatic hydrolysis to deconjugate salbutamol metabolites, followed by solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[1] The extracted analytes were then derivatized before injection into the GC-MS/MS system.[1]

Performance Data

Performance MetricResult
Intra-day Precision (%CV) 1.85 - 2.85%
Inter-day Precision (%CV) 1.85 - 2.85%
Accuracy 95.50 - 107.04%

Data extracted from a study on the quantitation of salbutamol in human urine by GC-MS/MS.[1]

Deuterated Salbutamol (Salbutamol-d6)

Another commonly used deuterated internal standard is salbutamol-d6.

Experimental Protocol (LC-MS/MS in Human Urine)

In one method, salbutamol in urine samples was quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using salbutamol-d6 as the internal standard.[2] The procedure involved fortifying urine samples with the internal standard, followed by direct injection into the LC-MS/MS system without extensive sample preparation.[2]

Performance Data

Performance MetricResult
Inter-day Precision (%CV) 4.8% (at 1000 ng/mL)
7.1% (at 500 ng/mL)
14.1% (at 200 ng/mL)

Data from a direct quantification method of salbutamol in human urine by LC-MS/MS.[2]

Acetaminophen (B1664979)

A non-deuterated, structurally unrelated compound, acetaminophen, has also been used as an internal standard for salbutamol analysis.

Experimental Protocol (LC-MS/MS in Human Plasma and Urine)

A sensitive and selective LC-MS/MS method was developed for the determination of salbutamol in human plasma and urine using acetaminophen as the internal standard.[3] The sample preparation involved liquid-liquid extraction with ethyl acetate.[3] The separation was achieved on a C18 reversed-phase column.[3] The method was validated for specificity, matrix effect, recovery, sensitivity, linearity, accuracy, and precision.[3]

Performance Data

Performance MetricResult
Lower Limit of Quantitation (LLOQ) 0.02 ng/mL (in plasma)
1 ng/mL (in urine)
Validation The method was successfully validated for specificity, matrix effect, recovery, sensitivity, linearity, accuracy, and precision.[3]

Information from an LC-MS/MS method for the determination of salbutamol in human plasma and urine.[3]

Nadolol (B74898)

Nadolol, a beta-blocker, is another example of a structurally unrelated internal standard used for salbutamol quantification.

Experimental Protocol (LC-ESI-MS in Human Urine)

A liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method was described for the quantitation of salbutamol in human urine using nadolol as the internal standard.[4] Sample preparation included enzymatic hydrolysis followed by solid-phase extraction.[4]

Performance Data

Performance MetricResult
Intra-run Precision (%CV) < 7.3%
Inter-run Precision (%CV) < 7.3%
Accuracy ± 2.6%

Data from an LC-ESI-MS method for the quantitation of salbutamol in human urine.[4]

Choosing the Right Internal Standard

The selection of an internal standard is a critical step in method development. The following diagram illustrates the key considerations in this process.

IS_Selection_Logic Start Start: Need for Salbutamol Quantification Ideal_IS Ideal IS: Stable Isotope Labeled (SIL) Salbutamol (e.g., d3, d6) Start->Ideal_IS SIL_Avail Is SIL-Salbutamol Available & Affordable? Ideal_IS->SIL_Avail Use_SIL Use SIL-Salbutamol SIL_Avail->Use_SIL Yes Alt_IS Consider Alternative IS: Structural Analog or Other Compound SIL_Avail->Alt_IS No Validate Validate Method with Chosen IS Use_SIL->Validate Alt_Criteria Evaluate Alternative IS Criteria: - Similar physicochemical properties - No interference - Good chromatographic separation - Commercially available Alt_IS->Alt_Criteria Alt_Criteria->Validate

Caption: Decision-making process for selecting an internal standard for salbutamol analysis.

Conclusion

The choice of an internal standard significantly impacts the quality of quantitative salbutamol analysis. Deuterated analogs of salbutamol, such as salbutamol-d3 and salbutamol-d6, are generally preferred due to their high similarity to the analyte, which allows for effective correction of matrix effects and other experimental variations. However, when deuterated standards are not feasible, other compounds like acetaminophen and nadolol can be successfully employed, provided the analytical method is thoroughly validated to ensure accuracy and precision. Researchers should carefully consider the specific requirements of their assay and the characteristics of the available internal standards to select the most appropriate option for their studies.

References

A Comparative Guide to the Cross-Validation of Salbutamol Assays Utilizing Different Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of salbutamol (B1663637), a critical process in pharmaceutical quality control and research. While direct cross-validation studies comparing different primary reference standards are not extensively published, this document synthesizes data from various validated HPLC assays to offer a comparative overview of expected performance characteristics. The use of well-characterized reference standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is fundamental to achieving accurate and reproducible results.[1] This guide will delve into the typical performance of these assays, providing supporting experimental data and detailed protocols.

Comparative Performance of Salbutamol Assays

The following tables summarize quantitative data from several validated HPLC methods for salbutamol analysis. These data represent the expected performance when using a high-quality, certified reference standard.

Table 1: Linearity of Salbutamol Assays

Method/Study Linearity Range (µg/mL) Correlation Coefficient (r²)
Method A1-250.9999
Method B0.240 - 8.6400.999
Method C1-60.999
Method D0.1 - 2.00.998

Table 2: Accuracy of Salbutamol Assays

Method/Study Spiking Levels Mean Recovery (%)
Method B80%, 100%, 120%99.58
Method E80%, 100%, 120%100.71 - 101.60
Method F50%, 100%, 150%99.21 - 100.29
Method GNot Specified99.9

Table 3: Precision of Salbutamol Assays (Repeatability)

Method/Study Concentration(s) Tested Relative Standard Deviation (%RSD)
Method BNot Specified0.65
Method E16, 20, 24 µg/mL0.08 - 0.24
Method F4 µg/mL (n=6)0.79 (Intraday)
Method G0.4 mg/100mL (n=6)< 1.1

Experimental Protocols

The following is a representative HPLC method for the determination of salbutamol in a pharmaceutical formulation.

1. Materials and Reagents:

  • Salbutamol Reference Standard (e.g., USP or EP grade)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium (B1175870) Acetate (analytical grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (analytical grade)

  • Sample containing Salbutamol

2. Equipment:

  • High-Performance Liquid Chromatograph (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes and syringe filters (0.45 µm)

  • Sonicator

3. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffer (e.g., 0.05 M ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) in a specified ratio (e.g., 75:25 v/v).[2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 276 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

4. Preparation of Standard Solutions:

  • Standard Stock Solution: Accurately weigh about 25 mg of Salbutamol Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the linearity study (e.g., 1-25 µg/mL).

5. Preparation of Sample Solutions:

  • Accurately weigh a portion of the sample equivalent to a known amount of salbutamol.

  • Transfer the sample to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate to dissolve the salbutamol.

  • Dilute to the mark with the mobile phase to achieve a final concentration within the linear range of the assay.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Assay Validation Procedure:

  • Specificity: Inject the mobile phase, a placebo solution, and a standard solution to ensure no interference at the retention time of salbutamol.

  • Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient.[3]

  • Accuracy (Recovery): Spike a placebo sample with known concentrations of the salbutamol standard at different levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.[2]

  • Precision (Repeatability): Inject a single standard solution (at 100% of the target concentration) six times and calculate the relative standard deviation (%RSD) of the peak areas.[2]

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or on a different instrument to assess the ruggedness of the method.

Visualizations

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Salbutamol Salbutamol Beta2_AR β2-Adrenergic Receptor Salbutamol->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LC_Kinase Myosin Light Chain Kinase (MLCK) PKA->Myosin_LC_Kinase Inhibits Bronchodilation Bronchodilation (Smooth Muscle Relaxation) Myosin_LC_Kinase->Bronchodilation Leads to

Caption: Salbutamol signaling pathway leading to bronchodilation.

Assay_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters cluster_results Results & Reporting Prep_Standard Prepare Standard Solutions Chromatography Perform Chromatography Prep_Standard->Chromatography Prep_Sample Prepare Sample Solutions Prep_Sample->Chromatography Specificity Specificity Chromatography->Specificity Linearity Linearity Chromatography->Linearity Accuracy Accuracy Chromatography->Accuracy Precision Precision Chromatography->Precision Robustness Robustness Chromatography->Robustness Data_Analysis Data Analysis Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: Experimental workflow for salbutamol assay validation.

References

Salbutamol-d9 vs. Salbutamol-d3: A Comparative Guide for Use as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of Salbutamol (B1663637) using mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. Deuterated analogs of the analyte are widely considered the gold standard for internal standards due to their similar physicochemical properties. This guide provides an objective comparison of two commonly used deuterated Salbutamol variants, Salbutamol-d9 and Salbutamol-d3, to aid researchers in selecting the optimal internal standard for their analytical needs.

Executive Summary

While both Salbutamol-d9 and Salbutamol-d3 are utilized as internal standards in mass spectrometric assays, evidence suggests that Salbutamol-d3 is the superior choice for high-accuracy quantitative methods . This is primarily due to the potential for hydrogen-deuterium exchange in Salbutamol-d9 during mass spectrometry fragmentation, which can compromise its ability to effectively compensate for matrix effects. This guide will delve into the experimental data supporting this recommendation, provide detailed analytical protocols, and illustrate the underlying principles.

Data Presentation: Performance Comparison

Table 1: Performance Data for Salbutamol-d3 as an Internal Standard

ParameterConcentrationMatrixAccuracy (%)Precision (%CV)Source
Interday Precision200 ng/mLHuman Urine-14.1[1]
500 ng/mLHuman Urine-7.1[1]
1000 ng/mLHuman Urine-4.8[1]
Intermediate Precision500 ng/mLHuman Urine-7.7[1]
1000 ng/mLHuman Urine-11.8[1]
Accuracy & Precision0.100-10.0 ng/mLHuman Plasma< 15%< 15%[2]

Table 2: Performance Data for Salbutamol-d9 as an Internal Standard

ParameterConcentration RangeMatrixAccuracy (% Recovery)Precision (%RSD)Source
Intra- and Inter-assay Precision0.1-10 ng/mLPorcine Urine83.82 - 102.33< 5.04[3]
Accuracy and Precision0.05-7.5 µg/kgBovine and Swine Muscle~95%-Laboratory validation data

A key study directly comparing deuterium-labelled internal standards for Salbutamol found that Salbutamol-d9 was less effective in compensating for matrix effects.[4] The researchers attributed this to hydrogen-deuterium exchange during MS fragment formation, which ultimately led them to select Salbutamol-d3 for their high-accuracy measurement procedure.[4]

The Critical Issue: Hydrogen-Deuterium Exchange

The primary concern with using Salbutamol-d9 as an internal standard lies in the stability of its deuterium (B1214612) labels. The nine deuterium atoms in Salbutamol-d9 are located on the tert-butyl group. During the fragmentation process in the mass spectrometer, there is a risk of hydrogen-deuterium exchange, where deuterium atoms can be replaced by hydrogen atoms from the surrounding environment or other parts of the molecule. This exchange can lead to a less predictable and less consistent fragmentation pattern for the internal standard, compromising its ability to accurately reflect the behavior of the analyte, Salbutamol.

In contrast, Salbutamol-d3 typically has its deuterium labels on the ethylamino group, a location that is generally more stable and less prone to back-exchange during mass spectrometric analysis. This stability ensures that the internal standard and the analyte behave more similarly during ionization and fragmentation, leading to more reliable quantification.

Figure 1: Rationale for Internal Standard Selection cluster_IS_Choice Internal Standard (IS) Selection cluster_Comparison Comparative Performance Analyte (Salbutamol) Analyte (Salbutamol) Ideal IS Properties Similar Physicochemical Properties Co-elution with Analyte Similar Ionization Efficiency Stable Isotope Labeling Analyte (Salbutamol)->Ideal IS Properties Deuterated Analogs Deuterated Analogs Ideal IS Properties->Deuterated Analogs Best Choice Salbutamol-d3 Salbutamol-d3 Deuterated Analogs->Salbutamol-d3 Salbutamol-d9 Salbutamol-d9 Deuterated Analogs->Salbutamol-d9 Stable Deuterium Labels Stable Deuterium Labels Salbutamol-d3->Stable Deuterium Labels Potential H-D Exchange Potential H-D Exchange Salbutamol-d9->Potential H-D Exchange Consistent Fragmentation Consistent Fragmentation Stable Deuterium Labels->Consistent Fragmentation Effective Matrix Effect Compensation Effective Matrix Effect Compensation Consistent Fragmentation->Effective Matrix Effect Compensation High Accuracy & Precision High Accuracy & Precision Effective Matrix Effect Compensation->High Accuracy & Precision Inconsistent Fragmentation Inconsistent Fragmentation Potential H-D Exchange->Inconsistent Fragmentation Less Effective Matrix Effect Compensation Less Effective Matrix Effect Compensation Inconsistent Fragmentation->Less Effective Matrix Effect Compensation Compromised Accuracy Compromised Accuracy Less Effective Matrix Effect Compensation->Compromised Accuracy Figure 2: Analytical Workflow for Salbutamol Quantification Biological Sample (Plasma/Urine) Biological Sample (Plasma/Urine) Spike with Internal Standard (Salbutamol-d3 or -d9) Spike with Internal Standard (Salbutamol-d3 or -d9) Biological Sample (Plasma/Urine)->Spike with Internal Standard (Salbutamol-d3 or -d9) Sample Preparation (e.g., Protein Precipitation, SPE) Sample Preparation (e.g., Protein Precipitation, SPE) Spike with Internal Standard (Salbutamol-d3 or -d9)->Sample Preparation (e.g., Protein Precipitation, SPE) LC Separation LC Separation Sample Preparation (e.g., Protein Precipitation, SPE)->LC Separation Mass Spectrometry (ESI+) Mass Spectrometry (ESI+) LC Separation->Mass Spectrometry (ESI+) MRM Detection (Analyte & IS) MRM Detection (Analyte & IS) Mass Spectrometry (ESI+)->MRM Detection (Analyte & IS) Data Analysis (Peak Area Ratio) Data Analysis (Peak Area Ratio) MRM Detection (Analyte & IS)->Data Analysis (Peak Area Ratio) Quantification of Salbutamol Quantification of Salbutamol Data Analysis (Peak Area Ratio)->Quantification of Salbutamol

References

Inter-Laboratory Comparison of Salbutamol Quantification: A Publishing Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of salbutamol (B1663637), tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data from various studies, presents detailed experimental protocols, and visualizes key processes to facilitate a deeper understanding of method performance and application.

Data Presentation: Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of salbutamol in different matrices as reported in various studies. This allows for a direct comparison of linearity, precision, accuracy, and sensitivity.

Table 1: Performance of HPLC Methods for Salbutamol Quantification

MatrixLinearity Range (µg/mL)Correlation Coefficient (r²)Precision (%RSD)Accuracy/Recovery (%)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Reference
Metered Dose Inhaler0.240 - 8.6400.9990.65 (Repeatability), 0.99 (Intermediate)99.580.00960.048[1][2]
Pharmaceutical Dosage Form1 - 250.9999< 2.0Not SpecifiedNot SpecifiedNot Specified
Syrup (with Theophylline)1 - 30> 0.999990.08 - 0.24100.71 - 101.600.2950.991[3]

Table 2: Performance of LC-MS/MS Methods for Salbutamol Quantification

MatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Precision (%RSD)Accuracy/Recovery (%)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Reference
Human Plasma0.05 - 100Not Specified3.1 - 8.3 (Inter-day)Not SpecifiedNot Specified0.05
Human Urine0.18 - 135Not Specified1.3 - 3.9 (Inter-day)Not SpecifiedNot Specified0.18
Human Plasma0.100 - 10.0> 0.99< 15 (Intra- and Inter-day)< 15Not Specified0.100
Human Plasma0.02 - 20> 0.99< 1585-115Not Specified0.02[4]
Human Urine1 - 1000> 0.99< 1585-115Not Specified1[4]
Human Urine200 - 1000Not Specified4.8 - 14.1 (Inter-day)Not Specified20Not Specified[5]

Experimental Protocols

Below are detailed methodologies for the quantification of salbutamol using HPLC and LC-MS/MS, synthesized from published literature.

Quantification of Salbutamol in Metered Dose Inhaler by HPLC[1][2]
  • Sample Preparation:

    • Actuate a known number of doses from the inhaler into a volumetric flask containing a suitable diluent (e.g., a mixture of mobile phase components).

    • Sonicate the flask to ensure complete dissolution of the salbutamol.

    • Dilute the solution to a known volume with the diluent to achieve a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at a wavelength of 276 nm.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Data Analysis:

    • Quantification is based on a calibration curve constructed from standard solutions of known salbutamol concentrations. The peak area of salbutamol in the sample chromatogram is used to determine its concentration.

Quantification of Salbutamol in Human Plasma and Urine by LC-MS/MS[4][6]
  • Sample Preparation (Plasma/Urine):

    • Protein Precipitation (for plasma): Add a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

    • Liquid-Liquid Extraction (LLE): To the supernatant (from protein precipitation) or directly to the urine sample, add an extraction solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the layers.

    • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

    • Internal Standard: An internal standard (e.g., a deuterated analog of salbutamol) is typically added at the beginning of the sample preparation process for accurate quantification.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for salbutamol and the internal standard.

  • Data Analysis:

    • The ratio of the peak area of salbutamol to the peak area of the internal standard is used for quantification against a calibration curve prepared in the same biological matrix.

Mandatory Visualizations

Salbutamol Signaling Pathway

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Salbutamol Salbutamol B2AR Beta-2 Adrenergic Receptor Salbutamol->B2AR Binds to G_Protein G-Protein (Gs) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibits Bronchodilation Bronchodilation (Smooth Muscle Relaxation) Myosin_LCK->Bronchodilation Leads to

Caption: Beta-2 adrenergic signaling pathway activated by salbutamol.

Experimental Workflow for Salbutamol Quantification

Experimental_Workflow Start Sample Receipt and Registration Sample_Prep Sample Preparation (e.g., Extraction, Dilution) Start->Sample_Prep Standard_Prep Standard and QC Preparation Start->Standard_Prep Analysis Instrumental Analysis (HPLC or LC-MS/MS) Sample_Prep->Analysis Standard_Prep->Analysis Data_Processing Data Processing and Peak Integration Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Review Data Review and Quality Control Check Quantification->Review Review->Data_Processing Fail Report Final Report Generation Review->Report Pass

Caption: General experimental workflow for salbutamol quantification.

Inter-Laboratory Comparison Logical Flow

Interlab_Comparison Start Study Design and Protocol Development Sample_Prep Preparation and Distribution of Homogeneous Samples Start->Sample_Prep Lab_Analysis Analysis by Participating Laboratories Sample_Prep->Lab_Analysis Data_Submission Submission of Results to Coordinator Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis (e.g., z-scores, bias, precision) Data_Submission->Statistical_Analysis Evaluation Performance Evaluation and Comparison Statistical_Analysis->Evaluation Report Issuance of Final Report Evaluation->Report Satisfactory Corrective_Action Corrective Actions by Outlier Laboratories Evaluation->Corrective_Action Unsatisfactory Report->Start Next Comparison Round Corrective_Action->Lab_Analysis Re-analysis

Caption: Logical flow of an inter-laboratory comparison study.

References

A Comparative Guide to Salbutamol Assay: Evaluating Linearity and Range with Salbutamol-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic agents is paramount. In the bioanalysis of the widely used bronchodilator, salbutamol (B1663637), the choice of an appropriate internal standard is critical for developing robust and accurate assays. This guide provides a comparative analysis of the linearity and range of salbutamol assays utilizing the deuterated internal standard, Salbutamol-d9, against other analytical methodologies. The use of a stable isotope-labeled internal standard like Salbutamol-d9 is considered the gold standard in quantitative mass spectrometry-based bioanalysis, as it closely mimics the analyte throughout sample preparation and analysis, thereby correcting for matrix effects and improving data quality.[1][2]

Performance Comparison of Salbutamol Assays

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. The following tables summarize the performance characteristics of various salbutamol assays, with a focus on those employing Salbutamol-d9 or other internal standards.

Salbutamol Assay Linearity and Range Data
Analytical MethodInternal StandardMatrixLinearity RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)Reference
LC-MS/MSSalbutamol-tert-butyl-d9Porcine Urine0.1 - 10 ng/mL>0.990.3 ng/mL[3][4]
LC-MS/MSSalbutamol-d9Bovine UrineNot explicitly stated>0.990Not explicitly stated[5]
UHPLC-MS/MSNot specifiedHuman Urine0.4 - 1244.9 ng/mLNot specified0.17 ng/mL[6]
LC-MS/MSAtenololNot specified50 - 2000 ng/mLNot specifiedNot specified[7]
HPLCNot specifiedPharmaceutical Inhaler0.240 - 8.640 µg/mL0.9990.048 µg/mL[8]
Ion Pair LCNot specifiedPharmaceutical Syrup1 - 30 µg/mL>0.999990.991 µg/mL[9]
SpectrophotometryNot specifiedPure Drug0.2 - 6 µg/mLNot specified0.029 µg/mL[10]
SpectrophotometryNot specifiedPure Drug0.5 - 12.0 µg/mLNot specifiedNot specified[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical assays. Below are representative protocols for salbutamol quantification using LC-MS/MS with a deuterated internal standard.

Sample Preparation (Solid-Phase Extraction)

A common procedure for extracting salbutamol from biological matrices involves solid-phase extraction (SPE).

  • Enzymatic Hydrolysis : For urine samples, hydrolysis with β-glucuronidase/arylsulfatase is often performed to cleave conjugated metabolites.[3]

  • SPE Column Conditioning : The SPE cartridge (e.g., Abs-Elut Nexus) is conditioned sequentially with methanol (B129727) and water.

  • Sample Loading : The pre-treated sample is loaded onto the conditioned SPE cartridge.

  • Washing : The cartridge is washed with water and methanol to remove interferences.

  • Elution : Salbutamol and the internal standard are eluted with a suitable solvent mixture, such as methanol/acetonitrile.[7]

LC-MS/MS Analysis

The eluted sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Separation : Separation is typically achieved on a C18 column with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).[3][4]

  • Mass Spectrometric Detection : The quantification is performed using a mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both salbutamol and Salbutamol-d9.[3][4]

Visualizing the Workflow and Logic

To better illustrate the experimental process and the rationale for using a deuterated internal standard, the following diagrams are provided.

Salbutamol Assay Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample_Collection Sample Collection (e.g., Urine, Plasma) Add_IS Addition of Salbutamol-d9 (IS) Sample_Collection->Add_IS Enzymatic_Hydrolysis Enzymatic Hydrolysis (if required) Add_IS->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Elution Elution SPE->Elution Evaporation_Reconstitution Evaporation & Reconstitution Elution->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A generalized workflow for a salbutamol bioanalytical assay.

Internal_Standard_Selection_Logic Start Start: Select Internal Standard Ideal_IS Ideal Internal Standard Properties Start->Ideal_IS SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., Salbutamol-d9) Ideal_IS->SIL_IS Best Choice Analog_IS Structural Analog IS (Non-deuterated) Ideal_IS->Analog_IS Alternative SIL_Advantages Advantages: - Identical physicochemical properties - Co-elution with analyte - Compensates for matrix effects - High accuracy and precision SIL_IS->SIL_Advantages Analog_Disadvantages Disadvantages: - Different retention time - Potential for differential matrix effects - May not fully compensate for variability Analog_IS->Analog_Disadvantages Conclusion Conclusion: Salbutamol-d9 is the preferred choice for robust bioanalysis SIL_Advantages->Conclusion

References

Quantitative Analysis of Salbutamol Using Salbutamol-d9: A Comparative Guide to LOD and LOQ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of salbutamol (B1663637), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. Salbutamol-d9, a deuterated analog of salbutamol, is a widely utilized internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for salbutamol when using Salbutamol-d9 as an internal standard across different biological matrices, supported by detailed experimental protocols.

Performance Comparison: LOD and LOQ of Salbutamol

The sensitivity of an analytical method is fundamentally defined by its LOD and LOQ. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The following tables summarize the reported LOD and LOQ values for salbutamol in plasma and urine using LC-MS/MS with a deuterated internal standard.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) of Salbutamol in Human Plasma

Internal StandardSample PreparationLODLOQReference
Salbutamol-d3Protein Precipitation-0.100 ng/mL[1]
Not specifiedNot specified-0.05 ng/mL[2]
AcetaminophenLiquid-Liquid Extraction-0.02 ng/mL[3]

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) of Salbutamol in Human and Porcine Urine

Internal StandardSample PreparationLODLOQMatrixReference
Salbutamol-d6Direct Injection20 ng/mL-Human Urine[4]
Salbutamol-tert-butyl-d9Solid-Phase Extraction-0.3 ng/mLPorcine Urine[2]
AcetaminophenLiquid-Liquid Extraction-1 ng/mLHuman Urine[3]
NadololSolid-Phase Extraction-10.0 ng/mLHuman Urine

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to achieve the reported LOD and LOQ values.

Method 1: Salbutamol in Human Plasma by LC-MS/MS with Salbutamol-d3
  • Sample Preparation: Protein precipitation. Plasma samples were deproteinized with acetonitrile.[1]

  • Chromatography:

    • Column: Luna C18 (2.1 mm × 150 mm, 5 µm).[1]

    • Mobile Phase: Isocratic elution with methanol-water containing 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Run Time: 4 minutes.[1]

  • Mass Spectrometry:

    • Ionization: Positive ion mode with electrospray ionization (ESI).[1]

    • Detection: Multiple Reaction Monitoring (MRM).[1]

    • Ion Transitions:

      • Salbutamol: m/z 240.1 → 148.1.[1]

      • Salbutamol-d3 (IS): m/z 243.1 → 151.0.[1]

Method 2: Salbutamol in Human Urine by LC-MS/MS with Salbutamol-d6
  • Sample Preparation: Direct injection. Urine samples were fortified with deuterated salbutamol and injected without further preparation.[4]

  • Chromatography:

    • Instrument: Agilent 1100 series liquid chromatograph.[4]

  • Mass Spectrometry:

    • Instrument: Applied Biosystems API 2000 triple quadrupole mass spectrometer.[4]

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI).[4]

Visualizing the Methodology and Mechanism

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for salbutamol quantification and its signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma or Urine) AddIS Addition of Salbutamol-d9 (IS) BiologicalSample->AddIS Extraction Extraction (Protein Ppt, SPE, or LLE) AddIS->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification (LOD & LOQ Determination) MS->Quantification

Experimental workflow for salbutamol quantification.

salbutamol_signaling_pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to GsProtein Gs Protein Beta2AR->GsProtein Activates AC Adenylyl Cyclase GsProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Salbutamol signaling pathway leading to bronchodilation.

Conclusion

The choice of sample preparation technique and the specific deuterated internal standard can influence the achievable LOD and LOQ for salbutamol analysis. Methods employing protein precipitation for plasma and solid-phase extraction for urine, coupled with LC-MS/MS and a deuterated internal standard like Salbutamol-d9 or its variants, consistently provide high sensitivity, enabling the quantification of salbutamol at sub-ng/mL levels. The detailed protocols and illustrative diagrams in this guide offer a valuable resource for researchers aiming to develop and validate robust analytical methods for salbutamol quantification in various biological matrices.

References

Assessing the Recovery of Salbutamol-d9: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and bioanalysis, the accurate quantification of therapeutic compounds is paramount. Salbutamol (B1663637), a widely used bronchodilator, is frequently monitored in various biological matrices. The use of a stable, isotopically labeled internal standard, such as Salbutamol-d9, is crucial for correcting analytical variability and ensuring data integrity. This guide provides a comparative assessment of Salbutamol-d9 recovery in different matrices, supported by experimental data, and contrasts its performance with an alternative internal standard.

Comparative Recovery of Internal Standards

The efficacy of an internal standard is largely determined by its recovery rate during sample preparation, which should ideally be consistent and comparable to the analyte of interest. Below is a summary of reported recovery data for Salbutamol-d9 and a common alternative, Terbutaline (B1683087), in key biological matrices.

Internal StandardMatrixExtraction MethodReported Recovery (%)Reference
Salbutamol-tert-butyl-d9 Porcine UrineDouble Solid-Phase Extraction (SPE)83.82 - 102.33[1][2]
Salbutamol (as proxy) Human SerumSolid-Phase Extraction (SPE)60 - 65[2][3]
Salbutamol (as proxy) Human PlasmaPhenylboronic Acid SPE> 90[4]
Salbutamol (as proxy) Human SerumNot Specified113[5]
Salbutamol (as proxy) Human UrineSolid-Phase Extraction (SPE)90.82 - 92.24[6][7]
Salbutamol (as proxy) Human UrineMolecularly Imprinted Polymer SPE> 96
Salbutamol (as proxy) Human UrineSilica Cartridge SPE> 98[2]
Salbutamol (as proxy) Human UrineNot Specified106[5]
Terbutaline Human SerumSolid-Phase Extraction (SPE)60 - 65[1][3]
Deuterium-labeled Terbutaline Human PlasmaGas Chromatography-MS analysis> 80[8]

Note: Data for non-deuterated Salbutamol is included as a close proxy for the behavior of Salbutamol-d9, as they are chemically identical and expected to have very similar recovery characteristics.

Experimental Protocols

The recovery of an internal standard is intrinsically linked to the chosen sample preparation and analytical methodology. Below are detailed protocols from studies that have assessed the recovery of Salbutamol and its internal standards.

Protocol 1: Double Solid-Phase Extraction (SPE) from Porcine Urine

This method yielded high recovery for Salbutamol-tert-butyl-d9.

  • Sample Pre-treatment: Porcine urine samples were subjected to enzymatic hydrolysis with β-glucuronidase/arylsulfatase.

  • First SPE: The hydrolyzed sample was processed using an Abs-Elut Nexus SPE cartridge.

  • Second SPE: The eluate from the first SPE was then passed through a Bond Elut Phenylboronic Acid (PBA) SPE cartridge for further purification.

  • Analysis: The final eluate was analyzed by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). The recovery of the internal standard was determined to be in the range of 83.82% to 102.33%[1][2].

Protocol 2: Solid-Phase Extraction (SPE) from Human Serum

This protocol details a method for extracting Salbutamol and Terbutaline from serum.

  • Sample Loading: 0.5 mL of human serum was loaded onto a hyper-cross-linked styrene-divinylbenzene bonded phase (ENV+) SPE cartridge. No sample pre-treatment was performed.

  • Washing: The cartridge was washed with distilled water.

  • Elution: The analytes were eluted with 1% trifluoroacetic acid in methanol.

  • Derivatization and Analysis: The eluate was dried, derivatized with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This method resulted in recoveries of 60-65% for both Salbutamol and the internal standard Terbutaline[1][3].

Protocol 3: Liquid-Liquid Extraction (LLE) from Plasma

A common alternative to SPE is liquid-liquid extraction.

  • Extraction: Salbutamol and the internal standard, deuterium-labeled terbutaline, were extracted from 4 mL of plasma.

  • Analysis: The extract was analyzed by gas chromatography-chemical ionization mass spectrometry. This method demonstrated a recovery of over 80% for both compounds[8].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the assessment of Salbutamol-d9 recovery from a biological matrix using solid-phase extraction.

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Urine, Plasma) Spike Spike with Salbutamol-d9 Matrix->Spike PreTreat Pre-treatment (e.g., Hydrolysis, Dilution) Spike->PreTreat Load Load Sample onto SPE Cartridge PreTreat->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte & IS Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Quantify Quantify Peak Areas Inject->Quantify Calculate Calculate % Recovery Quantify->Calculate

Workflow for Salbutamol-d9 Recovery Assessment.

Discussion and Conclusion

The data indicates that Salbutamol-d9 demonstrates excellent recovery across different matrices and extraction techniques, often exceeding 80% and in some cases approaching or slightly exceeding 100%. This high and consistent recovery is a desirable characteristic for an internal standard, as it ensures that the standard accurately reflects the analytical behavior of the target analyte, Salbutamol.

Terbutaline, a structural analog of Salbutamol, is a viable alternative internal standard. However, the reported recovery rates for Terbutaline (60-65% in one SPE method, >80% in an LLE method) show some variability depending on the protocol. While structurally similar, subtle differences in polarity and chemical properties between Terbutaline and Salbutamol could lead to differential extraction efficiencies and matrix effects.

For optimal analytical accuracy, an isotopically labeled internal standard like Salbutamol-d9 is generally preferred. Its chemical and physical properties are nearly identical to the unlabeled analyte, meaning it will behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for sample loss and matrix-induced signal suppression or enhancement.

References

Performance Evaluation of Salbutamol-d9 in Regulated Bioanalysis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Salbutamol-d9 as an internal standard in regulated bioanalysis. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability and ensuring the highest accuracy and precision. This guide compiles performance data from various validated bioanalytical methods, details experimental protocols, and provides a visual representation of Salbutamol's signaling pathway.

The Gold Standard: Deuterated Internal Standards

In bioanalysis, an ideal internal standard (IS) should have physicochemical properties as close as possible to the analyte. Deuterated internal standards, such as Salbutamol-d9, are considered the "gold standard" because they are chemically and physically almost identical to the analyte, with the key difference being a higher mass. This near-identical nature allows the deuterated standard to co-elute with the analyte during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer, effectively correcting for matrix effects.

Performance of Salbutamol-d9 in Bioanalytical Methods

The following tables summarize the performance characteristics of Salbutamol-d9 as an internal standard in the quantification of Salbutamol (B1663637) in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).

Table 1: Performance in LC-MS/MS Methods
ParameterMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
SalbutamolHuman Plasma0.02 - 20Not explicitly stated, but method was successfully used for pharmacokinetic studyNot explicitly stated, but method was successfully used for pharmacokinetic study0.02[1]
SalbutamolHuman Urine1 - 1000Not explicitly stated, but method was successfully used for pharmacokinetic studyNot explicitly stated, but method was successfully used for pharmacokinetic study1[1]
SalbutamolBovine Urine0.05 - 2.573.67 - 118.80Intra-day: 1.62 - 15.47Inter-day: 2.70 - 10.440.140 - 0.739 (CCβ)[2]
Table 2: Performance in GC-MS/MS Methods
ParameterMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
SalbutamolHuman Urine250 - 200095.50 - 107.04Intra- and Inter-day: 1.85 - 2.85100[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following are representative protocols for the analysis of Salbutamol using Salbutamol-d9 as an internal standard.

LC-MS/MS Method for Salbutamol in Human Plasma and Urine[1]
  • Sample Preparation:

    • To 1 mL of plasma or urine, add the internal standard (Salbutamol-d9).

    • Perform liquid-liquid extraction with ethyl acetate (B1210297).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate (30:70, v/v).

    • Flow Rate: Not specified.

  • Mass Spectrometric Conditions:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Salbutamol: m/z 240.2 → 148.1

      • Acetaminophen (used as IS in this study, Salbutamol-d9 would have a specific transition): m/z 152 → 110

GC-MS/MS Method for Salbutamol in Human Urine[3]
  • Sample Preparation:

    • Perform enzymatic hydrolysis for deconjugation.

    • Utilize a solid-phase extraction (SPE) procedure with an XAD2 column.

    • Follow with liquid-liquid extraction.

    • Derivatize the extract using a mixture of MSTFA/IODO-TMS/DTE.

  • Chromatographic Conditions:

    • Column: HP Ultra-1 (17 m × 0.22 mm × 0.11 μm).

    • Run Time: 13.67 min.

  • Mass Spectrometric Conditions:

    • Detection: Performed on a TQ 8050.

    • Internal Standard: Salbutamol-d3 was used in this specific study, but Salbutamol-d9 would be a suitable alternative.

Salbutamol Signaling Pathway

Salbutamol is a short-acting β2-adrenergic receptor agonist that leads to the relaxation of bronchial smooth muscle.[4] The signaling pathway is initiated by the binding of Salbutamol to the β2-adrenergic receptor, a G-protein coupled receptor.[5] This activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP).[4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.[5]

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Salbutamol Salbutamol Beta2_AR β2-Adrenergic Receptor Salbutamol->Beta2_AR G_Protein Gs Protein Beta2_AR->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_Protein->AC activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: Salbutamol signaling pathway leading to smooth muscle relaxation.

Conclusion

The available data from various validated bioanalytical methods demonstrate that Salbutamol-d9 is a robust and reliable internal standard for the quantitative analysis of Salbutamol in biological matrices. Its performance characteristics, in line with the principles of using stable isotope-labeled standards, ensure high accuracy, precision, and sensitivity in regulated bioanalysis. The detailed experimental protocols provided offer a foundation for the development and validation of bioanalytical methods for Salbutamol, while the signaling pathway diagram provides essential context for its pharmacological action. For researchers and drug development professionals, the use of Salbutamol-d9 is a scientifically sound choice for achieving high-quality and defensible bioanalytical data.

References

Safety Operating Guide

Navigating the Safe Disposal of Salbutamol-d9 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Salbutamol-d9 Hydrochloride, ensuring compliance with regulatory standards and fostering a culture of safety.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle Salbutamol-d9 Hydrochloride with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1][2] Ensure that all handling occurs in a well-ventilated area to avoid inhalation of dust or aerosols.[1][3] In case of accidental contact, refer to the specific first-aid measures outlined in the Safety Data Sheet (SDS).[1][2]

Step-by-Step Disposal Procedures

The primary method for the disposal of Salbutamol-d9 Hydrochloride is through a licensed chemical waste disposal service. This ensures that the compound is managed in accordance with all applicable federal, state, and local regulations.[4][5]

  • Segregation and Collection:

    • Do not mix Salbutamol-d9 Hydrochloride with other waste streams.

    • Collect waste in a dedicated, properly labeled, and sealed container.[1][6] The container should be suitable for chemical waste and clearly marked with the contents, including the full chemical name.

  • Engage a Licensed Waste Disposal Vendor:

    • Contact your institution's Environmental Health and Safety (EHS) department to coordinate with a licensed and reputable chemical waste disposal company.

    • Provide the vendor with the Safety Data Sheet (SDS) for Salbutamol-d9 Hydrochloride to ensure they have all the necessary information for safe handling and disposal.

  • Treatment and Final Disposal:

    • The most common and recommended method for the final disposal of pharmaceutical waste like Salbutamol-d9 Hydrochloride is controlled incineration at a permitted treatment facility.[1][4][5] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.

    • Under no circumstances should Salbutamol-d9 Hydrochloride be disposed of down the drain or in the regular trash.[1][7] This practice is prohibited to prevent environmental contamination of water systems.[7]

Quantitative Data Summary

While specific quantitative thresholds for disposal may vary based on local regulations and the policies of waste disposal vendors, the following table summarizes key characteristics of Salbutamol-d9 Hydrochloride relevant to its handling and disposal.

ParameterValue/InformationSource
Chemical Formula C₁₃H₁₂D₉NO₃[8]
CAS Number 1173021-73-2[1][8]
Primary Disposal Method Licensed Chemical Destruction Plant / Controlled Incineration[1]
Prohibited Disposal Methods Discharge to sewer systems, Contamination of water, foodstuffs, feed or seed[1]
Personal Protective Equipment Safety goggles, gloves, protective clothing[1][2]

Experimental Protocols Cited

The disposal procedures outlined in this guide are based on established safety protocols and regulatory guidelines for chemical waste management. The core principle is the containment and destruction of the chemical in a manner that prevents environmental release and ensures human safety. The specific experimental protocols for controlled incineration are determined by the licensed waste disposal facility in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[4][5][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of Salbutamol-d9 Hydrochloride.

Salbutamol_Disposal_Workflow cluster_0 Start: Salbutamol-d9 Hydrochloride Waste Generation cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Coordination cluster_3 Step 3: Final Disposal cluster_4 Prohibited Actions start Generate Waste collect Collect in a dedicated, labeled, and sealed container start->collect drain Disposal Down the Drain start->drain trash Disposal in Regular Trash start->trash contact_ehs Contact Institutional EHS Department collect->contact_ehs provide_sds Provide SDS to Licensed Waste Vendor contact_ehs->provide_sds transport Transport by Licensed Vendor provide_sds->transport incinerate Controlled Incineration at Permitted Facility transport->incinerate

Caption: Workflow for the proper disposal of Salbutamol-d9 Hydrochloride.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Salbutamol-d9 Hydrochloride, thereby protecting both their colleagues and the environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.